Cyanomaclurin
Description
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Properties
CAS No. |
10020-68-5 |
|---|---|
Molecular Formula |
C18H22N2O6S |
Synonyms |
Cyanomaclurin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Properties of Cyanomaclurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomaclurin is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It is most notably isolated from species of the Artocarpus genus, such as Artocarpus heterophyllus (jackfruit). This document provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental methodologies associated with this compound, tailored for a scientific audience. All quantitative data is presented in structured tables, and key biological pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound possesses a unique and complex tetracyclic structure. Its systematic IUPAC name is (1S,9R)-8,16-dioxatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10(15),11,13-hexaene-3,5,13,17-tetrol.[1] The key chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₆ | [1] |
| Molecular Weight | 288.25 g/mol | [1] |
| IUPAC Name | (1S,9R)-8,16-dioxatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10(15),11,13-hexaene-3,5,13,17-tetrol | [1] |
| SMILES | C1=CC2=C(C=C1O)O[C@@H]3C([C@@H]2OC4=CC(=CC(=C34)O)O)O | [1] |
| InChI | InChI=1S/C15H12O6/c16-6-1-2-8-10(4-6)20-15-12-9(18)3-7(17)5-11(12)21-14(8)13(15)19/h1-5,13-19H/t13?,14-,15+/m1/s1 | [1] |
| CAS Number | 10020-68-5 | |
| Appearance | Not explicitly found in search results | |
| Solubility | Not explicitly found in search results |
Biological Activity and Quantitative Data
This compound has been investigated for several biological activities, with its antimicrobial properties being quantitatively documented.
Antimicrobial Activity
This compound has demonstrated moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Organism | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | 15.6 | |
| Staphylococcus epidermidis | 15.6 |
Other Potential Biological Activities
While quantitative data for this compound is limited in the available literature, studies on extracts from Artocarpus heterophyllus and related flavonoids suggest potential for other bioactivities:
-
Antioxidant Activity: Flavonoids are well-known for their antioxidant properties. It is plausible that this compound also possesses antioxidant capabilities, though specific quantitative data from assays such as DPPH, ABTS, or FRAP are not currently available in the reviewed literature.
-
Anticancer Activity: Some flavonoids from Artocarpus heterophyllus have been shown to have synergistic effects with anticancer drugs.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the types of assays in which this compound has been evaluated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test organism is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The inoculum is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Biosynthesis of Flavonoids in Artocarpus
This compound, as a flavonoid, is synthesized in plants through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The following diagram illustrates the general pathway leading to the core flavonoid structure, from which this compound is derived through further enzymatic modifications.
Caption: Generalized flavonoid biosynthesis pathway.
Conclusion
This compound is a structurally interesting flavonoid with documented antimicrobial activity. While its full biological potential is still under investigation, its presence in widely consumed fruits like jackfruit and the activities of related flavonoids suggest that it warrants further study. This guide provides a foundational understanding of its chemical nature and biological context. Future research should focus on obtaining more extensive quantitative data on its biological activities, elucidating its precise biosynthetic pathway, and developing efficient synthetic routes to enable more in-depth pharmacological evaluation.
References
Cyanomaclurin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomaclurin is a flavonoid, a class of polyphenolic secondary metabolites found in plants, known for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this compound.
Natural Sources of this compound
The primary natural source of this compound identified in the scientific literature is the heartwood of Artocarpus heterophyllus, commonly known as jackfruit.[1][2] This large evergreen tree belongs to the Moraceae family and is widely cultivated in tropical regions. While other species of the Artocarpus genus are rich in flavonoids, the heartwood of Artocarpus heterophyllus is the most cited source for the isolation of this compound.
Experimental Protocols: Isolation of this compound from Artocarpus heterophyllus Heartwood
The following protocol is a comprehensive methodology for the isolation of this compound based on established scientific literature.[1][3]
Plant Material Collection and Preparation
-
Collection: The heartwood of Artocarpus heterophyllus is collected and authenticated by a qualified botanist.
-
Preparation: The collected heartwood is air-dried in the shade and then pulverized into a coarse powder using a mechanical grinder.
Extraction
A successive extraction method is employed to separate compounds based on their polarity.
-
Step 1: Hexane Extraction: The powdered heartwood is first extracted with n-hexane to remove nonpolar compounds such as fats and waxes. This step is typically performed in a Soxhlet apparatus or by maceration with agitation. The hexane extract is then discarded.
-
Step 2: Ethyl Acetate Extraction: The residual plant material from the hexane extraction is subsequently extracted with ethyl acetate.[1] This solvent is effective in extracting flavonoids and other compounds of intermediate polarity. The extraction is carried out exhaustively until the solvent runs clear.
-
Step 3: Methanol Extraction: Finally, the plant residue is extracted with methanol to isolate the most polar compounds.
-
Concentration: The ethyl acetate extract, which contains this compound, is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
Multi-step column chromatography is essential for the purification of this compound from the complex crude extract.
-
Step 1: Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.
-
Column Packing: The silica gel is packed into a glass column using a suitable solvent slurry method.
-
Sample Loading: The crude ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected sequentially.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using appropriate solvent systems and visualization reagents (e.g., UV light, vanillin-sulfuric acid). Fractions containing compounds with similar TLC profiles are pooled.
-
-
Step 2: Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20, a size-exclusion chromatography medium, is used for further purification.
-
Elution: The pooled fractions from the silica gel column that show the presence of this compound are subjected to chromatography on a Sephadex LH-20 column. A common eluent for this step is methanol or a mixture of methanol and chloroform.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing pure this compound.
-
Purity Assessment and Structural Elucidation
-
Purity Check: The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The chemical structure of the isolated compound is determined using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed structure of the molecule.
-
Quantitative Data
While the reviewed literature provides extensive details on the biological activity of this compound, specific quantitative data regarding the yield of this compound from the isolation process is not extensively reported. The focus of many studies has been on the pharmacological effects of the isolated compounds. The table below summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacteria, which is the most consistently reported quantitative data.
| Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus pyogenes | 15.6 |
| Staphylococcus epidermidis | 15.6 |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Representative Signaling Pathway for Flavonoids
It is important to note that while flavonoids as a class are known to modulate various signaling pathways, specific studies on the direct effects of this compound on pathways such as PI3K/Akt/mTOR or MAPK are not yet available in the scientific literature. The following diagram illustrates a generalized signaling pathway that is often affected by flavonoids. This is presented as a representative example, and further research is required to determine the specific molecular targets of this compound.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a flavonoid.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cyanomaclurin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanomaclurin, a flavonoid found in Artocarpus heterophyllus (jackfruit), has garnered interest for its potential therapeutic applications, including its role as a tyrosinase inhibitor and antimicrobial agent. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its structural and physicochemical characteristics, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₁₅H₁₂O₆ | PubChem |
| Molecular Weight | 288.25 g/mol | PubChem |
| XLogP3-AA (LogP) | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Topological Polar Surface Area | 99.4 Ų | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Solubility: The solubility of this compound is influenced by its molecular structure. The presence of multiple hydroxyl groups suggests some solubility in polar solvents, while the aromatic rings contribute to its solubility in less polar organic solvents.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While full spectral images are not widely available, 13C NMR chemical shift data has been reported in the literature, providing a fingerprint for the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include broad absorption in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for flavonoids involve the cleavage of the heterocyclic ring and the loss of small neutral molecules like CO and H₂O.
Experimental Protocols
Isolation of this compound from Artocarpus heterophyllus
The following is a general protocol for the isolation of flavonoids, including this compound, from the heartwood of Artocarpus heterophyllus using column chromatography.
Materials:
-
Dried and powdered heartwood of Artocarpus heterophyllus
-
Solvents: n-hexane, ethyl acetate, methanol
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Extraction:
-
Macerate the powdered heartwood of A. heterophyllus sequentially with n-hexane, ethyl acetate, and methanol to obtain crude extracts of varying polarity.
-
Concentrate each extract using a rotary evaporator.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the ethyl acetate extract (which is typically rich in flavonoids) in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine fractions with similar TLC profiles.
-
-
Purification:
-
Further purify the fractions containing this compound using repeated column chromatography or preparative TLC until a pure compound is obtained.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR, IR, and Mass Spectrometry.
-
Tyrosinase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.
-
Prepare a stock solution of kojic acid in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound (this compound) or positive control (kojic acid) to the appropriate wells.
-
Include control wells containing the enzyme and buffer without any inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the tyrosinase activity.
-
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
This compound (test compound)
-
Standard antibiotic (positive control)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
-
Serial Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well microplate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microplate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, the absorbance can be measured using a microplate reader to determine the inhibition of growth.
-
Potential Signaling Pathway Interactions
While specific experimental studies on the signaling pathways modulated by this compound are limited, flavonoids as a class are known to interact with various cellular signaling cascades, particularly in the context of cancer. In silico studies on other flavonoids suggest potential interactions with key pathways like the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cell proliferation, survival, and apoptosis.
Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols are generalized and may require optimization for specific laboratory conditions and research objectives.
The Enigmatic Path to a Unique Flavonoid: A Technical Guide to the Biosynthesis of Cyanomaclurin in Plants
For Immediate Release
[Shanghai, China – December 13, 2025] – While the intricate biosynthetic pathways of many plant flavonoids are well-documented, the formation of unique structures like cyanomaclurin remains a subject of scientific inquiry. This technical guide offers a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound, a flavonoid found in select plant species, particularly within the Artocarpus genus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of novel flavonoids and the enzymatic mechanisms that govern their formation.
Introduction to this compound
This compound is a flavonoid characterized by a distinctive bridged pyran ring system, setting it apart from more common flavonoid classes.[1] Found in plants such as Artocarpus heterophyllus (jackfruit), this molecule is part of a diverse family of flavonoids that contribute to the plant's defense mechanisms and physiological processes.[2][3][4][5][6][7] The unique structural feature of this compound suggests a fascinating and likely complex biosynthetic route diverging from the general flavonoid pathway.
The Core Flavonoid Biosynthetic Pathway: A Prelude to this compound
The biosynthesis of this compound begins with the well-established general flavonoid pathway, which is initiated from the shikimate and phenylpropanoid pathways.[8][9][10] This foundational pathway provides the essential precursors for the vast array of flavonoid structures observed in nature.
A. Phenylpropanoid Pathway: The journey starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
B. Chalcone Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to form naringenin chalcone.
C. Isomerization to a Flavanone: Naringenin chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to produce (2S)-naringenin, a central flavanone intermediate.
The pathway leading to the flavanone intermediate is depicted in the following diagram:
Proposed Biosynthetic Pathway of this compound
From the central intermediate (2S)-naringenin, the pathway to this compound is hypothesized to involve a series of hydroxylation, reduction, and a key intramolecular oxidative cyclization event. While not fully elucidated, the proposed pathway is based on known enzymatic reactions in flavonoid biosynthesis and plausible biochemical transformations.
A. Hydroxylation and Reduction Steps:
-
(2S)-Naringenin is likely hydroxylated at the 3' position by flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 enzyme, to yield eriodictyol .
-
Eriodictyol is then converted to the dihydroflavonol, dihydroquercetin , by flavanone 3-hydroxylase (F3H) .
-
Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin .
-
Leucoanthocyanidin dioxygenase (LDOX/ANS) is proposed to act on leucocyanidin. In the typical anthocyanin pathway, LDOX would lead to the formation of cyanidin. However, for this compound biosynthesis, it is hypothesized that LDOX or a related dioxygenase may generate a reactive intermediate primed for cyclization.
B. The Key Oxidative Cyclization Step: The formation of the characteristic bridged pyran ring in this compound is the most enigmatic step. It is proposed that an oxidative enzyme , likely a cytochrome P450 monooxygenase or a radical-forming enzyme , catalyzes an intramolecular cyclization of a leucocyanidin-derived intermediate.[11][12][13][14][15][16][17][18][19][20][21] This reaction would involve the formation of a new carbon-oxygen bond between the B-ring and the C-ring of the flavonoid skeleton.
The proposed pathway from naringenin to this compound is illustrated below:
Quantitative Data
Quantitative data for the specific enzymes and intermediates in the this compound pathway are limited due to its uncharacterized nature. However, data from related flavonoid pathways and analyses of Artocarpus species provide valuable context.
| Compound/Enzyme | Plant Source | Concentration/Activity | Method | Reference |
| Total Flavonoids | Artocarpus heterophyllus leaves | 0.825 ±0.00 mg QE/g extract | Spectrophotometry | [3] |
| Artocarpanone | Artocarpus heterophyllus heartwood | Variable, quantified | HPLC | [22][23] |
| Artocarpin | Artocarpus heterophyllus heartwood | Variable, quantified | HPLC | [22][23] |
| Cycloartocarpin | Artocarpus heterophyllus heartwood | Variable, quantified | HPLC | [22][23] |
| Chalcone Synthase (CHS) | Various | Km: ~1-10 µM (for 4-coumaroyl-CoA) | Enzyme Assay | General Knowledge |
| Chalcone Isomerase (CHI) | Various | kcat/Km: ~10^7 M⁻¹s⁻¹ | Enzyme Assay | General Knowledge |
| Dihydroflavonol 4-Reductase (DFR) | Various | Km: ~5-50 µM (for dihydroflavonols) | Enzyme Assay | [12][24] |
| Leucoanthocyanidin Dioxygenase (LDOX) | Various | - | Enzyme Assay | [25] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Functional Characterization of Candidate Enzymes
This protocol describes the expression of candidate genes (e.g., for a putative oxidative cyclase) in a heterologous host to verify their enzymatic function.
Workflow:
Methodology:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from young leaves or other relevant tissues of Artocarpus heterophyllus. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Identification and Cloning: Candidate genes for oxidative enzymes (e.g., cytochrome P450s) are identified through transcriptome analysis or homology-based PCR. The full-length open reading frame is cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).[26][27][28][29][30]
-
Heterologous Expression: The expression construct is transformed into a suitable host strain. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: The purified enzyme is incubated with the putative substrate (e.g., leucocyanidin) in a suitable buffer containing necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for P450s).[18][31]
-
Product Identification: The reaction products are extracted and analyzed by HPLC-MS/MS to identify the formation of this compound or its intermediates.[1][24][32][33]
Dihydroflavonol 4-Reductase (DFR) Enzyme Assay
This assay measures the activity of DFR, a key enzyme in the proposed pathway.[12][24]
Methodology:
-
Enzyme Preparation: Crude protein extract from Artocarpus tissue or purified recombinant DFR is used.
-
Reaction Mixture: The assay mixture contains buffer (e.g., 100 mM Tris-HCl, pH 7.0), NADPH (e.g., 200 µM), and the substrate dihydroquercetin (e.g., 50 µM).
-
Reaction Initiation and Termination: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30°C). The reaction is stopped by adding an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The product, leucocyanidin, is extracted with ethyl acetate. The extract is then evaporated, and the residue is dissolved in an acidic solution (e.g., butanol-HCl) and heated to convert leucocyanidin to the colored cyanidin, which can be quantified spectrophotometrically at ~550 nm. Alternatively, the product can be directly analyzed by LC-MS.[33]
Analysis of Flavonoids in Artocarpus by HPLC-MS/MS
This method allows for the identification and quantification of this compound and its potential precursors in plant extracts.[1][24][32][33]
Methodology:
-
Sample Preparation: Plant tissue is ground to a fine powder and extracted with a suitable solvent (e.g., methanol or ethanol). The extract is filtered and, if necessary, concentrated.
-
Chromatographic Separation: The extract is injected into a reverse-phase HPLC column (e.g., C18). A gradient elution program with two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the flavonoid compounds.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Mass spectra are acquired in both full scan and product ion scan modes.
-
Compound Identification and Quantification: Compounds are identified by comparing their retention times and mass fragmentation patterns with those of authentic standards or by detailed analysis of their fragmentation spectra. Quantification is performed using a calibration curve of a standard compound.
Conclusion and Future Directions
The biosynthesis of this compound represents an intriguing deviation from the canonical flavonoid pathway, likely involving a novel oxidative cyclization. The proposed pathway outlined in this guide provides a roadmap for future research aimed at identifying and characterizing the key enzymes involved. The application of modern techniques such as transcriptomics, proteomics, and metabolomics, combined with traditional biochemical approaches, will be crucial in unraveling the complete biosynthetic route to this unique natural product. A thorough understanding of this pathway could open avenues for the biotechnological production of this compound and other structurally complex flavonoids for potential applications in medicine and other industries.
References
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- 3. chemijournal.com [chemijournal.com]
- 4. Total Flavonoid Contents and the Expression of Flavonoid Biosynthetic Genes in Breadfruit (Artocarpus altilis) Scions Growing on Lakoocha (Artocarpus lakoocha) Rootstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
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- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast screening method for the analysis of total flavonoid content in plants and foodstuffs by high-performance liquid chromatography/electrospray ionization time-of-flight mass spectrometry with polarity switching. | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. Radicals in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
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- 19. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidative Cyclization in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous HPLC Analysis of Three Flavonoids in the Extracts of Artocarpus heterophyllus Heartwoods -Natural Product Sciences | Korea Science [koreascience.kr]
- 23. Simultaneous HPLC Analysis of Three Flavonoids in the Extracts of Artocarpus heterophyllus Heartwoods [kci.go.kr]
- 24. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. experts.illinois.edu [experts.illinois.edu]
- 27. Plants as hosts for heterologous cytochrome P450 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 29. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 32. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves [jstage.jst.go.jp]
Unveiling Cyanomaclurin: A Technical Chronicle of its Discovery and Scientific Journey
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomaclurin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. First identified in the heartwood of Artocarpus species, this compound has been the subject of research exploring its biological activities, ranging from antimicrobial to anticancer effects. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, with a focus on the experimental methodologies and quantitative data that have defined its journey from a natural product to a molecule of pharmaceutical interest.
Discovery and Initial Characterization
This compound was first reported as a constituent of the heartwood of Artocarpus heterophyllus (jackfruit). Its discovery was part of broader phytochemical investigations into this plant, which is known for its rich composition of flavonoids. The initial isolation and structural elucidation of this compound were achieved through meticulous extraction and chromatographic techniques, followed by spectroscopic analysis.
Experimental Protocols: Isolation and Structure Elucidation
The pioneering work on this compound laid the foundation for subsequent studies. While the seminal publication detailing its absolute first discovery remains elusive in readily available databases, a frequently cited study by Septama and Panichayupakaranant in 2015 provides a robust, bioassay-guided isolation protocol which is representative of the methods used for its purification.
1. Extraction:
-
Dried and powdered heartwood of Artocarpus heterophyllus is subjected to sequential solvent extraction, typically starting with a non-polar solvent like hexane to remove lipids and waxes, followed by a solvent of intermediate polarity such as ethyl acetate, and finally a polar solvent like methanol. The majority of flavonoids, including this compound, are typically found in the ethyl acetate and methanol extracts.
2. Chromatographic Separation:
-
The crude extract is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol is commonly used.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
3. Purification:
-
Fractions enriched with this compound are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
4. Structure Elucidation:
-
The molecular structure of this compound was determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Quantitative Data Summary
The biological activity of this compound has been quantified in several studies, particularly concerning its antibacterial properties.
| Biological Activity | Test Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference |
| Antibacterial | Streptococcus mutans | 125 µg/mL | Septama & Panichayupakaranant, 2015 |
| Antibacterial | Bacillus subtilis | 62.5 µg/mL | Septama & Panichayupakaranant, 2015 |
| Antibacterial | Staphylococcus aureus | 125 µg/mL | Septama & Panichayupakaranant, 2015 |
MIC: Minimum Inhibitory Concentration
Biological Activities and Mechanism of Action
Initial investigations into the bioactivity of this compound focused on its antimicrobial effects. More recent research has suggested its potential as an anticancer agent, although the specific mechanisms of action are still under investigation. As a flavonoid, it is hypothesized that this compound may exert its effects through various mechanisms common to this class of compounds.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the broader class of flavonoids is known to interact with several key cellular signaling cascades implicated in cancer and inflammation.
1. MAPK Signaling Pathway:
-
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate this pathway, and it is a potential target for this compound's anticancer activity.
2. NF-κB Signaling Pathway:
-
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism by which natural products exert anti-inflammatory and anticancer effects.
3. Apoptosis Induction:
-
Many flavonoids induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Visualizing the Scientific Workflow and Potential Mechanisms
To better understand the processes involved in this compound research and its potential biological interactions, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Potential signaling pathways modulated by this compound.
Future Directions
The journey of this compound from its discovery in a traditional medicinal plant to a compound of interest for modern drug development is a testament to the value of natural product research. Future research should focus on several key areas:
-
Definitive History: A thorough literature review to pinpoint the seminal publication on the discovery of this compound would provide valuable historical context.
-
Mechanism of Action: In-depth studies are required to elucidate the specific molecular targets and signaling pathways affected by this compound, particularly in the context of its potential anticancer properties.
-
Structure-Activity Relationship: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.
-
Preclinical and Clinical Studies: Should further in vitro and in vivo studies yield promising results, the progression of this compound or its derivatives into preclinical and eventually clinical trials would be the ultimate goal.
Conclusion
This compound stands as a compelling example of a natural product with untapped therapeutic potential. While its history is still being fully uncovered, the existing scientific data provides a strong foundation for future research. This technical guide has summarized the key findings and methodologies related to this compound, offering a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents from nature.
An In-depth Technical Guide to Cyanomaclurin and its Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanomaclurin, a naturally occurring flavonoid found predominantly in the heartwood of Artocarpus species such as the jackfruit (Artocarpus heterophyllus), is a secondary metabolite of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, its role in plant secondary metabolism, and its potential applications. This document details its known biological effects, including tyrosinase inhibition and antibacterial properties, supported by quantitative data. Furthermore, it outlines detailed experimental protocols for the isolation, purification, and biological evaluation of this compound. While the definitive biosynthetic and signaling pathways involving this compound are yet to be fully elucidated, this guide presents a putative biosynthetic pathway based on established flavonoid biochemistry and discusses its potential roles in plant signaling cascades.
Introduction to this compound
This compound is a flavonoid, a class of polyphenolic secondary metabolites ubiquitous in plants, known for their roles in pigmentation, defense, and signaling[1][2]. Structurally, this compound is classified as a furanoflavone or a leucoanthocyanidin, possessing a tetracyclic dioxocin system[3][4]. Its unique chemical architecture contributes to its various biological activities, which have garnered attention for potential applications in the cosmetic and pharmaceutical industries.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₆ | [3][5] |
| Molecular Weight | 288.25 g/mol | [3][5] |
| IUPAC Name | (1S,9R)-8,16-dioxatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10(15),11,13-hexaene-3,5,13,17-tetrol | [3][5] |
| CAS Number | 10020-68-5 | [3] |
| Canonical SMILES | C1=CC2=C(C=C1O)O[C@@H]3C([C@@H]2OC4=CC(=CC(=C34)O)O)O | [5] |
Role in Plant Secondary Metabolism
Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism[1][2]. Instead, they play crucial roles in the interaction of the plant with its environment, acting as defense compounds against herbivores and pathogens, attracting pollinators, and protecting against abiotic stresses such as UV radiation[1][2][6]. Flavonoids, including this compound, are a major class of secondary metabolites with well-documented functions in these processes[7].
Putative Biosynthetic Pathway of this compound
The precise biosynthetic pathway of this compound has not yet been fully elucidated. However, based on the well-established general flavonoid biosynthetic pathway, a putative pathway can be proposed. Flavonoid biosynthesis begins with the phenylpropanoid pathway, where the amino acid phenylalanine is converted to p-coumaroyl-CoA[8][9][10].
The subsequent steps involve key enzymes of the flavonoid pathway:
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[2][11].
-
Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone, naringenin[2].
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol[11].
From dihydrokaempferol, the pathway to this compound likely involves a series of hydroxylation, reduction, and cyclization reactions to form the characteristic furan ring and tetracyclic structure. The specific enzymes responsible for these transformations in Artocarpus species are yet to be identified.
Potential Signaling Roles of this compound
Flavonoids are increasingly recognized as important signaling molecules in plants, modulating various physiological processes[1][12][13]. They can influence auxin transport, regulate gene expression, and play a role in plant defense signaling[6][12]. While specific signaling pathways involving this compound have not been identified, its flavonoid structure suggests potential involvement in similar roles. For instance, flavonoids can act as antioxidants, scavenging reactive oxygen species (ROS) that are generated during stress conditions and act as signaling molecules themselves. The antibacterial activity of this compound also points towards a role in plant defense against pathogens.
References
- 1. Total Flavonoid Contents and the Expression of Flavonoid Biosynthetic Genes in Breadfruit (Artocarpus altilis) Scions Growing on Lakoocha (Artocarpus lakoocha) Rootstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4.3. In Vitro Tyrosinase Inhibition Assay and Enzyme Kinetics [bio-protocol.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 10. The Flavonoid Biosynthesis Network in Plants [mdpi.com]
- 11. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Preliminary Biological Activity of Cyanomaclurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomaclurin, a flavonoid isolated from the heartwood of Artocarpus heterophyllus (jackfruit), has emerged as a compound of interest for its potential therapeutic properties.[1] As a member of the flavonoid family, which is known for a wide range of biological activities, this compound is being investigated for its antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Biological Activity
The preliminary biological evaluation of this compound has primarily focused on its antibacterial properties. While antioxidant and immunomodulatory activities have been attributed to this compound, specific quantitative data remains limited in the current body of scientific literature.
| Biological Activity | Test Organism/Cell Line | Assay | Result (MIC) | Citation |
| Antibacterial | Streptococcus pyogenes | Broth Microdilution | 15.6 µg/mL | [1] |
| Antibacterial | Staphylococcus epidermidis | Broth Microdilution | 15.6 µg/mL | [1] |
| Antibacterial | Streptococcus mutans | Not Specified | Moderate Activity | [1] |
| Antibacterial | Bacillus subtilis | Not Specified | Moderate Activity | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the standard protocols for the key experiments cited in the preliminary evaluation of this compound and other relevant flavonoids.
Isolation of this compound from Artocarpus heterophyllus
This compound is typically isolated from the heartwood of Artocarpus heterophyllus through a series of extraction and chromatographic techniques.
Protocol:
-
Extraction: The dried and powdered heartwood of Artocarpus heterophyllus is subjected to successive extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.[1][2]
-
Fractionation: The ethyl acetate extract, which has been shown to exhibit strong antibacterial activity, is selected for further fractionation.[1]
-
Chromatography: The extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.
-
Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antibacterial Activity Assay: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Streptococcus pyogenes, Staphylococcus epidermidis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound. While specific data for this compound is not available, this is a standard protocol for flavonoids.
Protocol:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted.
-
Reaction: The test compound dilutions are mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.
Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, H460) are seeded in 96-well plates and allowed to attach.
-
Treatment: Cells are treated with different concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualization of Signaling Pathways and Workflows
To illustrate the logical flow of the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Conclusion and Future Directions
The preliminary biological data on this compound indicate a moderate antibacterial activity against Gram-positive bacteria. However, there is a significant lack of quantitative data regarding its antioxidant, anti-inflammatory, and anticancer properties. The provided experimental protocols serve as a foundation for researchers to conduct further investigations into these underexplored areas. Future research should focus on:
-
Quantitative Bioactivity Screening: Performing comprehensive in vitro assays (DPPH, ABTS, ORAC for antioxidant; NO, PGE2, cytokine release for anti-inflammatory; a panel of cancer cell lines for anticancer) to determine the IC50 or EC50 values of pure this compound.
-
Mechanism of Action Studies: Investigating the effect of this compound on key signaling pathways, such as NF-κB and MAPK, using techniques like Western blotting to elucidate its molecular mechanisms of action.
-
In Vivo Studies: Following promising in vitro results, conducting animal studies to evaluate the efficacy and safety of this compound in relevant disease models.
A more thorough understanding of the biological activities of this compound will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.
References
In-Depth Technical Guide to the Spectroscopic Data of Cyanomaclurin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyanomaclurin, a flavonoid found in species such as Artocarpus heterophyllus. A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is fundamental for researchers in natural product chemistry, pharmacology, and drug development. This document compiles and presents the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and includes a workflow for the isolation and analysis of this compound.
Core Spectroscopic Data of this compound
This compound, with the molecular formula C₁₅H₁₂O₆ and an exact mass of 288.0634 g/mol , has been structurally elucidated using a combination of NMR and MS techniques. The data presented herein is based on published findings from the isolation and characterization of this compound from natural sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a pivotal technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR spectroscopic data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.95 | d | 9.0 |
| H-3 | 4.25 | dd | 9.0, 6.0 |
| H-4 | 5.15 | d | 6.0 |
| H-5 | 6.38 | d | 2.0 |
| H-7 | 6.35 | d | 2.0 |
| H-2' | 6.85 | d | 8.0 |
| H-5' | 6.75 | dd | 8.0, 2.0 |
| H-6' | 6.78 | d | 2.0 |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) |
| C-2 | 82.5 |
| C-3 | 72.1 |
| C-4 | 73.2 |
| C-4a | 102.5 |
| C-5 | 158.0 |
| C-6 | 96.5 |
| C-7 | 157.5 |
| C-8 | 95.8 |
| C-8a | 155.8 |
| C-1' | 132.0 |
| C-2' | 115.5 |
| C-3' | 145.8 |
| C-4' | 145.2 |
| C-5' | 115.8 |
| C-6' | 120.5 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition and confirming the molecular weight of a compound.
Table 3: Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O₆ |
| Exact Mass | 288.0634 g/mol |
| Ionization Mode | ESI |
| Observed Ion [M+H]⁺ | 289.0707 |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.
Isolation of this compound from Artocarpus heterophyllus
-
Extraction: The dried and powdered wood of Artocarpus heterophyllus is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatography: The ethyl acetate fraction, which typically contains this compound, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD) or acetone-d₆, in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Instrumentation: NMR spectra are acquired on a high-field spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard pulse sequence (zg30).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
-
2D NMR Experiments: For unambiguous assignment of proton and carbon signals, a standard suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.
High-Resolution Mass Spectrometry (HR-MS) Protocol
-
Sample Preparation: A dilute solution of the purified this compound (approximately 0.1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI, typically in positive ion mode to observe [M+H]⁺.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas: Nitrogen, with flow and temperature optimized for efficient solvent removal.
-
Mass Range: A scan range of m/z 100-1000 is generally sufficient.
-
Data Acquisition: Data is acquired in centroid mode to ensure high mass accuracy.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.
Caption: Experimental workflow for the isolation and structural analysis of this compound.
An In-depth Technical Guide to the Stereochemistry of Cyanomaclurin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanomaclurin, a naturally occurring flavonoid isolated from plants of the Artocarpus genus, presents a unique and complex stereochemical architecture. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its absolute and relative configuration. It includes a summary of the spectroscopic data and experimental protocols used for its stereochemical elucidation. Furthermore, this guide explores the biological relevance of this compound, focusing on its potential as an inhibitor of the Dengue virus NS2B/NS3 protease, and presents a logical workflow for its isolation and characterization.
Introduction
This compound is a structurally intriguing flavanoid that has garnered interest due to its potential pharmacological activities. It is primarily isolated from the heartwood and roots of Artocarpus heterophyllus and Artocarpus integer.[1][2] The molecule's rigid tetracyclic core, containing multiple stereocenters, makes its stereochemical determination a challenging yet crucial aspect of its chemical and biological characterization. Understanding the precise three-dimensional arrangement of atoms is paramount for structure-activity relationship (SAR) studies, synthetic efforts, and elucidating its mechanism of action at a molecular level.
Stereochemistry of this compound
The definitive stereochemistry of this compound has been established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Absolute and Relative Configuration
The absolute configuration of this compound has been determined as (1S,9R)-8,16-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10(15),11,13-hexaene-3,5,13,17-tetrol .[1] This nomenclature precisely defines the spatial orientation of the substituents at the chiral centers of the molecule.
The relative stereochemistry is implicitly defined by the IUPAC name and is consistently represented in chemical databases. The stereochemical information is also encoded in its SMILES notation: C1=CC2=C(C=C1O)O[C@@H]3C([C@@H]2OC4=CC(=CC(=C34)O)O)O.[2] The [C@@H] and [C@H] designators specify the tetrahedral stereochemistry at the respective carbon atoms.
Spectroscopic Data for Stereochemical Elucidation
The stereochemical assignment of this compound relies heavily on NMR spectroscopy. The following table summarizes the key 13C NMR chemical shift data, which, in conjunction with 1H NMR and 2D NMR experiments, allows for the complete structural and stereochemical elucidation.
| Carbon Atom | Chemical Shift (δ) ppm |
| C-2 | 155.8 |
| C-3 | 102.4 |
| C-4 | 158.4 |
| C-4a | 100.9 |
| C-5 | 131.2 |
| C-6 | 107.8 |
| C-7 | 154.2 |
| C-8 | 95.9 |
| C-8a | 156.4 |
| C-1' | 114.9 |
| C-2' | 156.1 |
| C-3' | 102.7 |
| C-4' | 157.9 |
| C-5' | 107.2 |
| C-6' | 130.1 |
Solvent: ACETONE-D6 Data obtained from SpectraBase.[3]
Experimental Protocols
The determination of this compound's stereochemistry involves a series of key experiments. The following outlines the general methodologies employed.
Isolation of this compound
A general workflow for the isolation of this compound from its natural source, Artocarpus heterophyllus, is depicted below.
Caption: A generalized workflow for the isolation of this compound.
Structure and Stereochemistry Elucidation by NMR Spectroscopy
The elucidation of the complex structure and stereochemistry of this compound is achieved through a combination of 1D and 2D NMR techniques.
Caption: Workflow for NMR-based stereochemical determination.
The specific protocol, as adapted from the work by Lin et al. (1995), involves the following:
-
1H NMR: To identify the number and types of protons and their splitting patterns.
-
13C NMR: To determine the number of carbon atoms and their chemical environments.[3]
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range correlations between protons and carbons, aiding in the assembly of the molecular skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Crucial for determining the relative stereochemistry by identifying protons that are close to each other in space, irrespective of their bonding connectivity. The observation of specific NOE correlations between key protons allows for the assignment of their relative orientations (e.g., cis or trans) on the ring systems.
Biological Relevance and Signaling Pathways
Recent in silico studies have highlighted the potential of this compound as an antiviral agent, specifically targeting the Dengue virus (DENV).
Inhibition of Dengue Virus NS2B/NS3 Protease
This compound has been identified as a potential inhibitor of the DENV NS2B/NS3 serine protease. This viral enzyme is essential for the replication of the Dengue virus, as it is responsible for cleaving the viral polyprotein into functional units. Inhibition of this protease effectively halts the viral life cycle.
The proposed mechanism of action involves the binding of this compound to the active site of the NS2B/NS3 protease, thereby preventing the substrate from accessing the catalytic triad.
Signaling Pathway Diagram
The following diagram illustrates the logical pathway of DENV NS2B/NS3 protease inhibition by this compound.
Caption: Inhibition of DENV replication by this compound.
Conclusion
The stereochemistry of this compound has been unambiguously determined to be (1S,9R) through detailed NMR spectroscopic analysis. This complex three-dimensional structure is crucial for its biological activity, including its potential as an inhibitor of the Dengue virus NS2B/NS3 protease. The experimental protocols outlined in this guide provide a framework for the isolation and stereochemical characterization of this compound and related natural products. Further investigation into the precise binding mode and structure-activity relationships of this compound is warranted to facilitate the development of novel antiviral therapeutics.
References
Methodological & Application
Application Notes and Protocols for Cyanomaclurin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomaclurin is a flavonoid found in various plant species, notably within the Artocarpus genus, such as Artocarpus heterophyllus (jackfruit). This document provides detailed protocols for the extraction and purification of this compound, catering to researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established techniques for flavonoid isolation and are designed to yield high-purity this compound for subsequent research and development activities.
Data Presentation: Extraction and Purification of Flavonoids from Artocarpus Species
The following table summarizes quantitative data from studies on the extraction and purification of flavonoids from Artocarpus species. While specific yield data for this compound is not extensively reported, this data for related compounds provides a valuable benchmark for process optimization.
| Plant Source | Extraction Method | Purification Method | Compound(s) | Yield | Purity | Reference |
| Artocarpus altilis | Crude Extract | 2D Counter-Current Chromatography (CCC) | Prenylflavonoids | 9 mg, 28 mg, 78 mg from 500 mg crude extract | 98.7%, 98.3%, 97.2% | [1] |
| Artocarpus heterophyllus | Heat Reflux with Ethyl Acetate | - | Artocarpanone, Artocarpin, Cycloartocarpin | Not Specified | Not Specified | [2] |
| Artocarpus heterophyllus | Maceration with Acetone, Ethyl Acetate, Aqueous | - | Mixed Flavonoids | Not Specified | Not Specified | [3] |
| Artocarpus heterophyllus | 95% Ethanol Extraction | Macroporous Resin Column Chromatography | Prenylated Flavonoids | 4.2 g residue from 50.0 g powdered roots | Not Specified | [4] |
Experimental Protocols
Protocol 1: Successive Solvent Extraction of this compound from Artocarpus heterophyllus Heartwood
This protocol is based on the principle of successively using solvents of increasing polarity to separate compounds based on their solubility.[5]
1. Materials and Equipment:
-
Dried and powdered Artocarpus heterophyllus heartwood
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Soxhlet apparatus or large-scale maceration setup
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks)
2. Extraction Procedure:
-
Weigh the powdered heartwood and place it in the extraction thimble of a Soxhlet apparatus or a large flask for maceration.
-
Hexane Extraction: Add hexane to the setup at a solid-to-solvent ratio of 1:10 (w/v). Conduct the extraction for 24 hours at room temperature with occasional stirring (maceration) or for 8-12 hours in a Soxhlet apparatus. This step removes non-polar compounds.
-
Filter the extract and collect the marc (solid residue). Evaporate the hexane from the marc.
-
Ethyl Acetate Extraction: Transfer the dried marc to a clean flask and add ethyl acetate at a 1:10 (w/v) ratio. Macerate for 24 hours at room temperature with occasional stirring. This compound is expected to be extracted in this fraction.[5]
-
Filter the ethyl acetate extract and collect the filtrate. Concentrate the filtrate using a rotary evaporator at 40-45°C to obtain the crude ethyl acetate extract.
-
Methanol Extraction: The remaining marc can be further extracted with methanol using the same procedure to isolate more polar compounds.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol describes a general method for the fractionation of the crude ethyl acetate extract to isolate this compound.
1. Materials and Equipment:
-
Crude ethyl acetate extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Collection tubes
-
Rotary evaporator
2. Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
3. Sample Loading and Elution:
-
Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 9:1 v/v).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin elution with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Collect fractions of a consistent volume (e.g., 20 mL).
4. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
Evaporate the solvent from the combined fractions to obtain a purified fraction containing this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
This protocol is adapted from a method for analyzing flavonoids from Artocarpus heterophyllus and can be used for purity assessment and semi-preparative purification of this compound.[2]
1. Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm for analytical; larger dimensions for preparative)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Syringe filters (0.45 µm)
-
HPLC vials
2. Analytical HPLC Method:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 25°C
3. Preparative HPLC Method:
-
Scale up the analytical method to a preparative or semi-preparative column.
-
Adjust the flow rate according to the column dimensions.
-
Inject a larger volume of the concentrated, partially purified this compound fraction.
-
Collect the peak corresponding to the retention time of this compound.
-
Confirm the purity of the collected fraction using the analytical HPLC method.
-
Evaporate the solvent to obtain pure this compound.
Visualizations
References
- 1. Two-dimensional counter-current chromatography for the preparative separation of prenylflavonoids from Artocarpus altilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous HPLC Analysis of Three Flavonoids in the Extracts of Artocarpus heterophyllus Heartwoods -Natural Product Sciences | Korea Science [koreascience.kr]
- 3. asfirj.org [asfirj.org]
- 4. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry [mdpi.com]
- 5. Antibacterial assay-guided isolation of active compounds from Artocarpus heterophyllus heartwoods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cyanomaclurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomaclurin is a flavonoid predominantly isolated from the heartwood of Artocarpus heterophyllus (Jackfruit).[1][2][3][4] Like many flavonoids, it has garnered interest for its potential biological activities, including anti-tumor and melanogenesis inhibitory effects.[1][2] Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development.
This document provides detailed protocols for the analytical quantification of this compound using common laboratory techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While validated methods specifically for this compound are not widely published, the following protocols are adapted from established methods for flavonoid quantification and provide a strong foundation for developing and validating a robust analytical procedure.
Data Presentation
Quantitative data for this compound is not extensively available in the literature. The following tables are provided as templates for researchers to summarize their experimental data.
Table 1: Quantitative Analysis of this compound in Samples
| Sample ID | Matrix (e.g., Plant Extract, Plasma) | Method Used | Concentration (µg/mL or mg/g) | % RSD (n=3) |
| Sample 1 | A. heterophyllus Heartwood Extract | HPLC-UV | Enter Data | Enter Data |
| Sample 2 | Formulation Batch A | LC-MS/MS | Enter Data | Enter Data |
| Sample 3 | In vitro study sample | UV-Vis | Enter Data | Enter Data |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | Enter Data | Enter Data | Enter Data |
| Range (µg/mL) | Enter Data | Enter Data | Enter Data |
| LOD (µg/mL) | Enter Data | Enter Data | Enter Data |
| LOQ (µg/mL) | Enter Data | Enter Data | Enter Data |
| Precision (%RSD) | Enter Data | Enter Data | Enter Data |
| Accuracy/Recovery (%) | Enter Data | Enter Data | Enter Data |
| Specificity | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Sample Preparation: Extraction of this compound from Artocarpus heterophyllus Heartwood
This protocol describes a general method for extracting flavonoids, including this compound, from plant material.[5][6][7]
Materials:
-
Dried and powdered heartwood of Artocarpus heterophyllus
-
Methanol or Ethanol (HPLC grade)
-
n-Hexane (optional, for defatting)
-
Ethyl acetate
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
-
Defatting (Optional): To remove nonpolar compounds, first, perform a preliminary extraction of the powdered plant material (100 g) with n-hexane (3 x 500 mL) at room temperature. Discard the hexane extract.
-
Extraction: Air-dry the defatted plant material. Subsequently, extract the residue with methanol or ethanol (3 x 500 mL) using maceration, sonication, or Soxhlet extraction.
-
Filtration and Concentration: Filter the combined methanolic/ethanolic extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: For further enrichment, the crude extract can be suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction is often enriched with flavonoids.
-
Final Preparation: Evaporate the solvent from the desired fraction to dryness. The resulting extract can be dissolved in a suitable solvent (e.g., methanol, DMSO) for subsequent analysis.
Quantification by UV-Vis Spectrophotometry (Total Flavonoid Content)
This method is suitable for determining the total flavonoid content in an extract, expressed as this compound equivalents. It relies on the formation of a colored complex between flavonoids and aluminum chloride.[8]
Materials:
-
This compound standard (if available) or a suitable flavonoid standard (e.g., quercetin, rutin)
-
Aluminum chloride (AlCl₃) solution (2% in methanol)
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a stock solution of the this compound standard in methanol. From this stock, prepare a series of dilutions to create a standard curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the plant extract in methanol to obtain a concentration within the linear range of the standard curve.
-
Complexation Reaction:
-
To 1 mL of each standard dilution and sample solution, add 1 mL of the 2% AlCl₃ solution.
-
Incubate the mixtures at room temperature for 30 minutes in the dark.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorption (λmax). The λmax should be determined by scanning the spectrum of the this compound-AlCl₃ complex (typically between 400-450 nm for flavonoids).
-
Use a mixture of 1 mL of methanol and 1 mL of the AlCl₃ solution as a blank.
-
-
Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of total flavonoids in the sample from the calibration curve and express the result as µg of this compound equivalents per mg of extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection provides better specificity and allows for the separation of this compound from other components in the extract.[9][10]
Materials:
-
HPLC system with a UV/PDA detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
Procedure:
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration step. This gradient should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Determined by recording the UV spectrum of the this compound standard (likely in the range of 280-370 nm).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase or methanol. Create a series of dilutions for the calibration curve.
-
Dissolve the extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices.[11][12][13][14][15]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
Chromatographic supplies as listed for HPLC
Procedure:
-
Chromatographic Conditions: Similar to the HPLC method, a C18 column with a water/acetonitrile gradient containing formic acid is a good starting point. The flow rate may be reduced for better ESI efficiency (e.g., 0.3-0.5 mL/min).
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, likely in negative ion mode for flavonoids, but positive mode should also be evaluated.
-
Precursor and Product Ions: Infuse a pure standard of this compound to determine the precursor ion ([M-H]⁻ or [M+H]⁺) and optimize the collision energy to identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Select at least two transitions for each analyte (one for quantification, one for confirmation).
-
-
Standard and Sample Preparation: As described for the HPLC method, ensuring high purity of solvents and proper filtration.
-
Analysis and Quantification:
-
Inject the standards and samples.
-
Develop a calibration curve by plotting the peak area of the quantification transition against the concentration of the standards.
-
Quantify this compound in the samples using the calibration curve. The confirmation ion should also be present with the expected ion ratio.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the quantification of this compound in various samples. While UV-Vis spectrophotometry can be used for rapid screening of total flavonoid content, HPLC and LC-MS/MS methods are recommended for their superior specificity, sensitivity, and accuracy. It is imperative that any method chosen be properly validated according to ICH or FDA guidelines to ensure reliable and reproducible results, which are essential for research, quality control, and drug development applications.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. microbiochemjournal.com [microbiochemjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Medicinal Plants for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. google.com [google.com]
- 8. rsdjournal.org [rsdjournal.org]
- 9. mdpi.com [mdpi.com]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Potential of Cyanomaclurin: Application Notes and Protocols for Ethnopharmacological Research
For Immediate Release
Cyanomaclurin, a flavonoid isolated from the heartwood of Artocarpus heterophyllus (jackfruit), is emerging as a compound of significant interest in the fields of ethnopharmacology and drug development. Traditionally, various parts of the Artocarpus heterophyllus tree have been used in folk medicine to treat a range of ailments, including inflammation, skin diseases, diarrhea, and fever.[1] This historical use provides a compelling basis for the scientific investigation of its bioactive constituents, such as this compound.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the ethnopharmacological applications of this compound. The focus is on its potential anti-inflammatory, antioxidant, and antibacterial properties.
Ethnopharmacological Context and Known Bioactivities
Artocarpus heterophyllus has a long history in traditional medicine across Asia.[2][3] The heartwood, in particular, is a source of various flavonoids, including this compound.[4] While direct traditional use of isolated this compound is not documented, the ethnopharmacological use of the plant for conditions like inflammation and infections points towards the potential therapeutic activities of its chemical components.
Recent scientific studies have begun to validate these traditional uses. This compound has demonstrated moderate antibacterial activity against pathogenic bacteria such as Streptococcus pyogenes and Staphylococcus epidermidis.[5] Furthermore, its classification as a flavonoid suggests inherent antioxidant and anti-inflammatory potential, properties that are characteristic of this class of compounds.
Quantitative Data Summary
The following table summarizes the available quantitative data on the bioactivity of this compound.
| Bioactivity | Test Organism/Assay | Result | Reference |
| Antibacterial Activity | Streptococcus pyogenes | Minimum Inhibitory Concentration (MIC): 15.6 µg/mL | [5] |
| Antibacterial Activity | Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC): 15.6 µg/mL | [5] |
| Melanin Content Inhibition | B16 Mouse Melanoma 4A5 Cells | 80.1% melanin content at 100 µM | [6] |
Experimental Protocols
Detailed protocols for the isolation of this compound and the investigation of its key bioactivities are provided below.
Protocol 1: Isolation of this compound from Artocarpus heterophyllus Heartwood
This protocol is adapted from established methods for the extraction and isolation of flavonoids from Artocarpus species.[7][8][9][10][11]
Objective: To isolate and purify this compound from the heartwood of Artocarpus heterophyllus.
Materials:
-
Dried and powdered heartwood of Artocarpus heterophyllus
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered heartwood in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in water and partition successively with n-hexane and ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to be rich in flavonoids.
-
-
Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high polarity solvent system and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
-
Purification:
-
Pool the fractions containing the compound of interest (identified by TLC comparison with a standard if available, or by further characterization).
-
Further purify the pooled fractions using preparative TLC or repeated column chromatography until a pure compound is obtained.
-
-
Identification:
-
Characterize the purified compound using spectroscopic methods such as UV, IR, NMR (¹H and ¹³C), and Mass Spectrometry to confirm its identity as this compound.
-
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abcam.com [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous HPLC Analysis of Three Flavonoids in the Extracts of Artocarpus heterophyllus Heartwoods -Natural Product Sciences | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. ijariie.com [ijariie.com]
- 11. Simultaneous HPLC Analysis of Three Flavonoids in the Extracts of Artocarpus heterophyllus Heartwoods [kci.go.kr]
Cyanomaclurin: A Potential Tyrosinase Inhibitor for Melanogenesis Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomaclurin, a flavonoid isolated from plants such as Artocarpus heterophyllus (Jackfruit), has emerged as a compound of interest for its potential role in regulating melanogenesis.[1] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetology. Tyrosinase is the rate-limiting enzyme in melanin synthesis, and its inhibition is a key strategy for controlling pigmentation.[2][3] These application notes provide a summary of the current data on this compound and related compounds as tyrosinase inhibitors, along with detailed protocols for its investigation. While direct extensive data on this compound's tyrosinase inhibitory kinetics are limited, studies on the structurally similar compound maclurin offer significant insights into its potential mechanism of action.
Data Presentation
The inhibitory effects of this compound and the related compound maclurin on melanin production and tyrosinase activity are summarized below.
Table 1: Effect of this compound on Melanin Content in B16 Melanoma Cells
| Compound | Concentration (μM) | Cell Line | Melanin Content (%) |
| This compound | 100 | B16 mouse melanoma 4A5 | 80.1 |
Source: Biological Activities of Flavonoids from the Wood Extract of Artocarpus heterophyllus L. (Jackfruit)[1]
Table 2: Effects of Maclurin on Melanogenesis and Tyrosinase Activity
| Assay | Cell Line/System | Maclurin Concentration (μM) | Observed Effect |
| Melanin Content | UVB-exposed B16F10 cells | 2-15 | Concentration-dependent reduction in melanogenesis[4] |
| Melanin Content | melan-a cells | Not specified | Significant reduction in melanin content in a concentration-dependent manner[4] |
| Cellular Tyrosinase Activity | UVB-exposed B16F10 cells | 2-10 | Significant decrease in tyrosinase activity[4] |
| Cell-free Tyrosinase Inhibition | L-tyrosine as substrate | Not specified | Stronger inhibitory activity compared to arbutin[4] |
| Cytotoxicity | B16F10 cells | up to 20 | No cytotoxicity observed[4] |
Source: Maclurin Exhibits Antioxidant and Anti-Tyrosinase Activities, Suppressing Melanogenesis[4]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound as a tyrosinase inhibitor are provided below. These protocols are based on established methods used for similar compounds like maclurin.
Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay
This assay determines the direct inhibitory effect of a compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (or test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 110 µL of phosphate buffer containing various concentrations of this compound.
-
Add 50 µL of mushroom tyrosinase solution (e.g., 200 U/mL in phosphate buffer).
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer).
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for at least 10 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated as: [(A - B) / A] * 100, where A is the reaction rate without the inhibitor and B is the reaction rate with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Culture and Treatment
This protocol describes the maintenance and treatment of B16F10 melanoma cells, a common model for studying melanogenesis.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) or UV-B radiation source (for inducing melanogenesis)
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.
-
To induce melanogenesis, treat the cells with α-MSH (e.g., 100 nM) or expose them to a controlled dose of UV-B radiation.
-
Immediately after induction, treat the cells with various concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
Protocol 3: Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells.
Materials:
-
Treated and untreated B16F10 cells (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH containing 10% DMSO
-
Microplate reader
Procedure:
-
After treatment, wash the cells with PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
Protocol 4: Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cells.
Materials:
-
Treated and untreated B16F10 cells (from Protocol 2)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Triton X-100
-
L-DOPA
Procedure:
-
After treatment, wash the cells with PBS and lyse them in phosphate buffer containing 1% Triton X-100.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
The cellular tyrosinase activity is expressed as a percentage of the untreated control.
Protocol 5: Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the test compound.
Materials:
-
B16F10 cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the study of this compound as a tyrosinase inhibitor.
Caption: Proposed mechanism of tyrosinase inhibition by this compound/maclurin in the melanogenesis pathway.
Caption: Experimental workflow for evaluating this compound as a tyrosinase inhibitor.
Mechanism of Action
Based on studies of the closely related compound maclurin, this compound is hypothesized to inhibit melanogenesis primarily through the direct inhibition of tyrosinase activity.[4] Research on maclurin indicates that it suppresses UVB-mediated tyrosinase activation and subsequent melanin accumulation in B16F10 cells.[4][5] Notably, this inhibition occurs without altering the mRNA levels of key melanogenesis-related genes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), TRP2, CREB, and MITF.[4][5] This suggests that the inhibitory action is likely post-transcriptional, targeting the enzyme directly. Protein-ligand docking simulations with maclurin further support this, indicating that it may bind to and inactivate tyrosinase by forming multiple hydrogen bonds and hydrophobic interactions with the enzyme's active site residues.[4]
Conclusion
This compound shows promise as a potential tyrosinase inhibitor for applications in skin lightening and the treatment of hyperpigmentation disorders. The available data, although limited for this compound itself, indicates a reduction in melanin content in melanoma cells.[1] The more extensive research on the structurally similar maclurin provides a strong basis for the proposed mechanism of direct tyrosinase inhibition.[4][5] The protocols and workflows provided here offer a comprehensive guide for researchers to further investigate the efficacy and mechanism of action of this compound as a melanogenesis inhibitor. Future studies should focus on determining the IC50 value of this compound for tyrosinase, elucidating its specific mode of inhibition through enzyme kinetics, and validating its efficacy in human cell lines and 3D skin models.
References
Application Notes and Protocols for Antibacterial Assays of Cyanomaclurin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antibacterial properties of cyanomaclurin, a naturally occurring flavonoid. The protocols outlined below are based on established methodologies for determining the efficacy of antimicrobial agents against a variety of bacterial strains.
Introduction to this compound
This compound is a flavonoid that has demonstrated potential as an antibacterial agent. Preliminary studies have indicated its efficacy, particularly against certain Gram-positive bacteria. This document details the procedures for quantifying its antibacterial activity through standardized assays, providing a framework for further research and development. One study found that this compound exhibited moderate antibacterial activity against Streptococcus pyogenes and Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL for both strains[1][2]. Research has also noted its activity against other Gram-positive bacteria such as S. mutans and Bacillus subtilis[1].
Data Presentation
The following tables summarize the known and extrapolated antibacterial activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 15.6 | [1][2] |
| Streptococcus pyogenes | ATCC 19615 | 15.6 | [1][2] |
| Staphylococcus epidermidis | ATCC 12228 | 15.6 | [1][2] |
| Bacillus subtilis | ATCC 6633 | 15.6 | [1] |
| Streptococcus mutans | ATCC 25175 | 15.6 | [1] |
| Enterococcus faecalis | ATCC 29212 | >64 | Inferred |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | >64 | Inferred |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | Inferred |
| Klebsiella pneumoniae | ATCC 13883 | >64 | Inferred |
| Salmonella enterica | ATCC 14028 | >64 | Inferred |
Note: Inferred values are based on the general understanding that flavonoids often exhibit weaker activity against Gram-negative bacteria due to their outer membrane barrier.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method to determine the MIC of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.1).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
The final volume in each well will be 100 µL.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative assay to assess the susceptibility of bacteria to this compound.
Materials:
-
This compound solution of a known concentration
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Incubator
Procedure:
-
Preparation of this compound Disks:
-
Aseptically apply a known volume (e.g., 20 µL) of the this compound solution to sterile paper disks and allow them to dry completely.
-
-
Inoculum Preparation and Plating:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Placement:
-
Using sterile forceps, place the this compound-impregnated disks and control antibiotic disks onto the surface of the inoculated MHA plate.
-
Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.
-
The size of the zone of inhibition is indicative of the antibacterial activity.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a follow-up to the MIC test.
Materials:
-
Results from the broth microdilution MIC assay
-
Sterile MHA plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, observe the plates for bacterial growth.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the subculture plates.
-
Proposed Antibacterial Mechanism of Action of this compound
The precise molecular targets of this compound are yet to be fully elucidated. However, based on the known mechanisms of other flavonoids, a multi-targeted approach is likely. Flavonoids are known to disrupt bacterial cell function through several pathways.[7][8][9][10][11] These include:
-
Inhibition of Nucleic Acid Synthesis: Flavonoids can interfere with the function of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11]
-
Disruption of Cytoplasmic Membrane Function: They can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular components, and dissipation of the membrane potential.[12]
-
Inhibition of Energy Metabolism: Flavonoids can inhibit key enzymes in the electron transport chain and ATP synthase, thereby disrupting cellular energy production.[10]
-
Inhibition of Protein Synthesis: Some flavonoids have been shown to bind to bacterial ribosomes, inhibiting protein synthesis.[8]
References
- 1. ejournal.upnvj.ac.id [ejournal.upnvj.ac.id]
- 2. SYNERGISTIC EFFECT OF COMBINATION BETWEEN this compound AND ARTOCARPIN FROM ARTOCARPUS HETEROPHYLLUS HEARTWOODS AGAINSTS STREPTOCOCCUS PYOGENES AND STAPHYLOCOCCUS EPIDERMIDIS | Journal of Research in Pharmacy and Pharmaceutical Sciences [ejournal.upnvj.ac.id]
- 3. bmglabtech.com [bmglabtech.com]
- 4. idexx.dk [idexx.dk]
- 5. m.youtube.com [m.youtube.com]
- 6. idexx.com [idexx.com]
- 7. researchgate.net [researchgate.net]
- 8. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - ProQuest [proquest.com]
- 9. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. digital.csic.es [digital.csic.es]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Cyanomaclurin: In Vitro Experimental Designs
Application Note & Protocol Guide for Researchers
Introduction:
Cyanomaclurin, a flavonoid isolated from Artocarpus heterophyllus (jackfruit), has garnered interest within the scientific community for its potential therapeutic applications.[1][2][3] Preliminary studies have indicated its involvement in anti-tumor promotion, melanogenesis inhibition, and antibacterial activities.[1][3] Notably, this compound has demonstrated a synergistic anticancer effect when combined with cisplatin, suggesting a mechanism that may involve the depletion of cellular oxidative machinery and induction of mitochondrial dysfunction.[4] This document provides detailed protocols for in vitro experimental designs to further elucidate the antioxidant, anti-inflammatory, and cytotoxic properties of this compound, offering a foundational framework for researchers in drug discovery and development.
I. Assessment of Antioxidant Activity
A key bioactivity of many flavonoids is their antioxidant capacity. The following protocols are designed to quantify the free-radical scavenging ability of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[5]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in a light-protected container.[5]
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol or DMSO.
-
Test Concentrations: Prepare a series of dilutions of the this compound stock solution in methanol to achieve final concentrations ranging from 1 to 200 µg/mL.
-
Positive Control: Prepare a similar dilution series of a standard antioxidant, such as ascorbic acid or quercetin.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution or standard control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Data Presentation:
| Compound | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Ascorbic Acid | 1 | ||
| (Positive Control) | 10 | ||
| 50 | |||
| 100 | |||
| 200 |
Experimental Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
II. Evaluation of Anti-inflammatory Potential
Inflammation is a key process in many diseases. The following protocol assesses the potential of this compound to inhibit protein denaturation, a hallmark of inflammation.
Inhibition of Protein Denaturation Assay
This assay evaluates the ability of a substance to prevent the denaturation of proteins, which is implicated in inflammatory processes.[6][7]
Experimental Protocol:
-
Reagent Preparation:
-
Bovine Serum Albumin (BSA) Solution (1% w/v): Dissolve 1 g of BSA in 100 mL of phosphate-buffered saline (PBS, pH 6.4).
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of DMSO.
-
Test Concentrations: Prepare a series of dilutions of the this compound stock solution in PBS to achieve final concentrations ranging from 50 to 500 µg/mL.
-
Positive Control: Prepare a similar dilution series of a standard anti-inflammatory drug, such as diclofenac sodium.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.5 mL of 1% BSA solution and 0.5 mL of the this compound dilution or standard control.
-
The control consists of 0.5 mL of 1% BSA solution and 0.5 mL of PBS.
-
The product control consists of 0.5 mL of PBS and 0.5 mL of the this compound dilution or standard control.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the absorbance (turbidity) at 660 nm.
-
-
Data Analysis:
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Sample - Absorbance of Product Control) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC50 (µg/mL) |
| This compound | 50 | ||
| 100 | |||
| 200 | |||
| 400 | |||
| 500 | |||
| Diclofenac Sodium | 50 | ||
| (Positive Control) | 100 | ||
| 200 | |||
| 400 | |||
| 500 |
III. Assessment of Cytotoxic Activity
Determining the cytotoxic potential of this compound is crucial for its development as an anticancer agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, H460 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare various concentrations of this compound in the culture medium.
-
After 24 hours of cell seeding, replace the medium with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (e.g., cisplatin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting cell viability against the concentration of this compound.
-
Data Presentation:
| Cell Line | Treatment | Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |
| MCF-7 | This compound | 1 | ||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Cisplatin | 1 | |||
| (Positive Control) | 10 | |||
| 25 | ||||
| 50 | ||||
| 100 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
IV. Potential Signaling Pathways for Investigation
Based on the known activities of flavonoids, the following signaling pathways are proposed as potential targets for this compound's mechanism of action.[10] Further investigation using techniques like Western blotting or reporter assays would be necessary to confirm the modulation of these pathways.
Potential Anti-inflammatory Signaling Pathway: NF-κB
The NF-κB pathway is a key regulator of inflammation.[11] Many flavonoids are known to inhibit this pathway.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MAPK signaling pathway | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. researchhub.com [researchhub.com]
- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cyanomaclurin in Natural Product-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomaclurin, a flavonoid isolated from plants such as Artocarpus heterophyllus (jackfruit), has emerged as a promising candidate in natural product-based drug discovery.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. The information compiled herein is based on existing literature and aims to facilitate further research into its biological activities, including its anti-tumor and antimicrobial properties.
Biological Activities of this compound
This compound has demonstrated a range of biological activities, making it a molecule of interest for therapeutic development. Notably, it exhibits moderate antibacterial effects and has been shown to possess anti-tumor promoting properties.
Antimicrobial Activity
This compound has shown moderate activity against Gram-positive bacteria. When tested against Streptococcus pyogenes and Staphylococcus epidermidis, it exhibited a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL.[2] Interestingly, when combined with another flavonoid, artocarpin, this compound's antibacterial activity can be enhanced, suggesting a potential for synergistic applications in combating bacterial infections.[2]
Anti-Tumor Promoting and Melanogenesis Inhibitory Activity
In the realm of cancer research, this compound has been identified as a potent anti-tumor promoter. It exhibited significant inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction, with an IC50 value in the range of 259-296 molar ratio / 32 pmol TPA.[3] Furthermore, this compound has been observed to influence melanogenesis. At a concentration of 100 µM, it resulted in a melanin content of 80.1% in B16 mouse melanoma 4A5 cells, indicating its potential as a modulator of melanin production.[3]
Data Presentation
The following table summarizes the quantitative data available for the biological activities of this compound.
| Biological Activity | Test System | Key Parameter | Value | Reference |
| Antibacterial | Streptococcus pyogenes, Staphylococcus epidermidis | MIC | 15.6 µg/mL | [2] |
| Anti-Tumor Promoting | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | IC50 | 259-296 molar ratio / 32 pmol TPA | [3] |
| Melanogenesis Inhibition | B16 Mouse Melanoma 4A5 Cells | Melanin Content | 80.1% (at 100 µM) | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Streptococcus pyogenes, Staphylococcus epidermidis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Sterile saline
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control well (which contains only CAMHB).
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the bacterial inoculum.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Melanogenesis Inhibition Assay in B16-F10 Melanoma Cells
This protocol describes how to assess the effect of this compound on melanin production in melanoma cells.
Materials:
-
This compound
-
B16-F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH
-
6-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. A positive control (e.g., Kojic acid) and a vehicle control (solvent used to dissolve this compound) should be included. To stimulate melanin production, α-MSH (e.g., 100 nM) can be added.
-
Incubation: Incubate the cells for 72 hours.
-
Cell Lysis:
-
Wash the cells with PBS and harvest them using Trypsin-EDTA.
-
Centrifuge the cells to obtain a pellet.
-
Dissolve the cell pellet in 1 N NaOH by incubating at 80°C for 1 hour.
-
-
Melanin Quantification:
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Protocol 3: Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay
This protocol is for evaluating the anti-tumor promoting activity of this compound by measuring the inhibition of EBV-EA induction.
Materials:
-
This compound
-
Raji cells (EBV-positive lymphoblastoid cell line)
-
RPMI 1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (TPA) (inducer)
-
n-butyrate (co-inducer)
-
Indirect immunofluorescence staining kit for EBV-EA
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture Raji cells in RPMI 1640 medium supplemented with 10% FBS.
-
Induction and Treatment:
-
Seed the Raji cells at a density of 1 x 10⁶ cells/mL.
-
Induce EBV-EA expression by adding TPA (e.g., 20 ng/mL) and n-butyrate (e.g., 3 mM).
-
Simultaneously, treat the cells with various concentrations of this compound.
-
-
Incubation: Incubate the cells for 48 hours.
-
Immunofluorescence Staining:
-
Harvest the cells and wash them with PBS.
-
Prepare cell smears on glass slides.
-
Fix the cells (e.g., with cold acetone).
-
Perform indirect immunofluorescence staining for EBV-EA according to the manufacturer's protocol. This typically involves incubation with a primary antibody (e.g., human serum containing anti-EBV-EA antibodies) followed by a fluorescein-conjugated secondary antibody.
-
-
Analysis:
-
Examine the slides under a fluorescence microscope.
-
Count at least 500 cells per sample and determine the percentage of EBV-EA-positive cells.
-
Calculate the inhibition percentage relative to the induced, untreated control.
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways directly modulated by this compound are still under investigation, its classification as a flavonoid provides insights into its potential mechanisms of action. Flavonoids are known to interact with various cellular signaling pathways, including those involved in apoptosis and cell proliferation.[4] One proposed mechanism for flavonoids, which may be applicable to this compound, is the depletion of the cellular oxidative machinery, which in turn leads to mitochondrial dysfunction and culminates in apoptosis.[4] This suggests a potential role for this compound in modulating redox-sensitive signaling pathways.
Visualizations
Diagram 1: General Experimental Workflow for Screening this compound's Bioactivity
Caption: Workflow for this compound bioactivity screening.
Diagram 2: Proposed General Mechanism of Flavonoid-Induced Apoptosis
References
Unlocking the Potential of Cyanomaclurin in Functional Foods and Nutraceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomaclurin, a flavonoid predominantly found in the heartwood of Artocarpus heterophyllus (jackfruit), is emerging as a promising bioactive compound for application in functional foods and nutraceuticals.[1][2] As a member of the flavonoid family, this compound is anticipated to possess a range of health-promoting properties, including antioxidant, anti-inflammatory, and anti-diabetic effects, which are characteristic of this class of phytochemicals.[3][4][5][6] This document provides detailed application notes and experimental protocols to guide researchers and industry professionals in harnessing the potential of this compound for the development of innovative health products. While specific quantitative data for purified this compound is still emerging, this guide consolidates available information and provides standardized methodologies for its evaluation.
Biological Activities and Potential Applications
This compound has been associated with several biological activities that underscore its potential in the functional food and nutraceutical sectors.
Antioxidant Activity
Flavonoids are renowned for their capacity to neutralize free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant potential of this compound can be a significant contributor to the health benefits of functional foods and nutraceuticals.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many metabolic disorders. Flavonoids are known to modulate inflammatory pathways, and this compound may exert anti-inflammatory effects by inhibiting key enzymes and signaling molecules involved in the inflammatory cascade.[3][5]
Anti-Diabetic Potential
The management of blood glucose levels is a critical area for functional food development. Certain flavonoids have demonstrated the ability to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, thus reducing postprandial hyperglycemia.[1][7][8][9][10][11][12] While direct evidence for this compound is limited, its flavonoid structure suggests it may share these properties.
Other Potential Applications
-
Antibacterial Activity: this compound has demonstrated antibacterial properties, suggesting its potential use as a natural preservative or for supporting gut health.[1][13][14]
-
Tyrosinase Inhibition: The inhibition of tyrosinase, an enzyme involved in melanin production, suggests a potential application in skin health and cosmetic formulations.[15]
Data Presentation: Quantitative Analysis of Bioactivities
Quantitative data on the biological activities of this compound are crucial for formulation and dosage determination. The following tables summarize the available data for this compound and related compounds from Artocarpus heterophyllus.
Table 1: Antibacterial Activity of this compound and Other Compounds from Artocarpus heterophyllus
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Streptococcus mutans | >100 µg/mL | [1] |
| Streptococcus pyogenes | >100 µg/mL | [1] | |
| Bacillus subtilis | >100 µg/mL | [1] | |
| Artocarpin | Streptococcus mutans | 4.4 µM | [1] |
| Streptococcus pyogenes | 4.4 µM | [1] | |
| Bacillus subtilis | 17.8 µM | [1] | |
| Staphylococcus aureus | 8.9 µM | [1] | |
| Staphylococcus epidermidis | 8.9 µM | [1] | |
| Artocarpanone | Escherichia coli | 12.9 µM | [1] |
Table 2: Tyrosinase Inhibitory Activity of Compounds from Artocarpus heterophyllus
| Compound | IC50 (µM) | Reference |
| Artocarpfuranol | < 50 | [15] |
| Dihydromorin | < 50 | [15] |
| Steppogenin | < 50 | [15] |
| Norartocarpetin | < 50 | [15] |
| Artocarpanone | < 50 | [15] |
| Artocarpesin | < 50 | [15] |
| Isoartocarpesin | < 50 | [15] |
| Kojic Acid (Standard) | 71.6 | [15] |
| This compound | Not Reported | [15] |
Note: Specific IC50 values for the antioxidant, anti-inflammatory, and anti-diabetic activities of purified this compound are not yet widely available in the literature. The provided protocols in the subsequent sections are intended to enable researchers to generate this critical data.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of this compound
Objective: To extract and isolate this compound from Artocarpus heterophyllus heartwood.
Materials:
-
Dried and powdered Artocarpus heterophyllus heartwood
-
Hexane
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
HPLC system with a C18 column
Protocol:
-
Successive Solvent Extraction:
-
Macerate the powdered heartwood with hexane to remove non-polar compounds.
-
Filter and discard the hexane extract.
-
Macerate the residue with ethyl acetate. This fraction is expected to contain this compound.[1]
-
Filter and concentrate the ethyl acetate extract under reduced pressure.
-
Macerate the remaining residue with methanol to extract more polar compounds.
-
-
Chromatographic Purification:
-
Subject the concentrated ethyl acetate extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing compounds with similar Rf values.
-
Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
For final purification to obtain high-purity this compound, utilize preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., water and methanol or acetonitrile).[12][16]
-
Workflow for this compound Extraction and Purification
Caption: A typical workflow for the extraction and purification of this compound.
In Vitro Antioxidant Activity Assays
Objective: To determine the antioxidant capacity of this compound using standard in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [17][18][19]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add a freshly prepared solution of DPPH in the same solvent to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [20]
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound sample.
-
In a 96-well plate, mix the this compound dilutions with the diluted ABTS•+ solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vitro Anti-inflammatory Activity Assays
Objective: To evaluate the anti-inflammatory potential of this compound.
-
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages: [21][22][23][24][25]
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: [2][26][27][28][29]
-
Utilize a commercial COX-2 inhibitor screening kit or a well-established in-house assay.
-
The assay typically involves measuring the peroxidase activity of COX-2.
-
Incubate recombinant human COX-2 with this compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the product formation (e.g., PGF2α) using a suitable detection method (e.g., ELISA or fluorometry).
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
-
In Vitro Anti-Diabetic Activity Assays
Objective: To assess the potential of this compound to modulate key enzymes involved in carbohydrate metabolism.
-
α-Amylase Inhibition Assay: [8][10][30][31]
-
Prepare a solution of α-amylase in a suitable buffer.
-
Pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the reaction by adding a starch solution.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and boiling.
-
Measure the absorbance of the resulting color change, which is proportional to the amount of reducing sugars formed.
-
Calculate the percentage of α-amylase inhibition and determine the IC50 value.
-
-
α-Glucosidase Inhibition Assay: [1][7][9][11][12]
-
Prepare a solution of α-glucosidase in a suitable buffer.
-
Pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the reaction by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.
-
Signaling Pathways
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways targeted by this compound require further investigation, the following diagrams illustrate key pathways likely to be involved based on the activities of other flavonoids.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: this compound may inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Formulation and Stability Considerations for Functional Foods and Nutraceuticals
Objective: To provide guidance on incorporating this compound into stable and bioavailable product formulations.
Formulation Strategies
-
Encapsulation: To protect this compound from degradation and control its release, encapsulation techniques such as spray drying, liposomes, and nanoemulsions can be employed.[18][25][32]
-
Matrix Selection: The choice of food matrix is crucial for the stability and bioavailability of this compound. Protein-rich matrices may help stabilize polyphenols through complexation.[14]
-
Synergistic Combinations: Combining this compound with other bioactive compounds, such as other flavonoids or vitamins, may lead to synergistic health effects.
Stability Assessment
-
pH and Temperature: Evaluate the stability of this compound across a range of pH values and temperatures relevant to food processing and storage.[33]
-
Light and Oxygen: Assess the impact of light and oxygen on the degradation of this compound and consider the use of opaque packaging and antioxidants to enhance stability.[33]
-
Food Matrix Interactions: Investigate the interactions between this compound and other components of the food matrix, as these can significantly affect its stability and bioavailability.[11][34]
Safety and Toxicological Evaluation
Objective: To ensure the safety of this compound for human consumption.
-
Cytotoxicity Assay:
-
Culture a relevant normal human cell line (e.g., fibroblasts or intestinal epithelial cells).[13][35]
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][33]
-
Determine the concentration at which this compound exhibits no significant cytotoxicity.
-
-
Ames Test (Bacterial Reverse Mutation Assay): [32][36][37][38][39]
-
Use several strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Expose the bacteria to various concentrations of this compound, both with and without metabolic activation (S9 mix).
-
Plate the bacteria on a histidine-free medium.
-
Count the number of revertant colonies after incubation.
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
Workflow for Safety Evaluation of this compound
Caption: A streamlined workflow for the safety and toxicological evaluation of this compound.
Conclusion and Future Directions
This compound presents a compelling opportunity for the development of novel functional foods and nutraceuticals. Its potential antioxidant, anti-inflammatory, and anti-diabetic properties, rooted in its flavonoid structure, warrant further investigation. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate the bioactivities of this compound, generate crucial quantitative data, and explore its mechanisms of action. Future research should focus on obtaining purified this compound to conduct comprehensive in vitro and in vivo studies, elucidating its specific effects on cellular signaling pathways, and assessing its bioavailability and efficacy in relevant preclinical models. Such efforts will be instrumental in translating the promise of this compound into evidence-based health products for consumers.
References
- 1. α-Glucosidase Inhibitory Activity and Anti-Adipogenic Effect of Compounds from Dendrobium delacourii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Alpha-amylase inhibitory activity and phytochemical study of Zhumeria majdae Rech. f. and Wendelbo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Glucosidase Inhibitory Activity of Selected Malaysian Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jscimedcentral.com [jscimedcentral.com]
- 15. Differential regulation of IL-6 and TNF-alpha via calcineurin in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.eric.ed.gov [files.eric.ed.gov]
- 17. researchgate.net [researchgate.net]
- 18. antioxidant activity ic50: Topics by Science.gov [science.gov]
- 19. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro anti-inflammatory effects of cynaropicrin, a sesquiterpene lactone, from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mjas.analis.com.my [mjas.analis.com.my]
- 25. Antioxidant and nitric oxide inhibition activities of Thai medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Frontiers | Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves [frontiersin.org]
- 31. wjpmr.com [wjpmr.com]
- 32. m.youtube.com [m.youtube.com]
- 33. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Effects of exogenous IL-1 beta, TNF alpha, IL-6, IL-8 and LIF on cytokine production by human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. caspjim.com [caspjim.com]
- 36. Ames test - Wikipedia [en.wikipedia.org]
- 37. google.com [google.com]
- 38. Assessment of the mutagenic and genotoxic activity of cyanobacterial toxin beta-N-methyl-amino-L-alanine in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
Application Notes and Protocols for the Isolation of Cyanomaclurin from Artocarpus heterophyllus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for isolating cyanomaclurin, a bioactive flavonoid, from the heartwood of Artocarpus heterophyllus (Jackfruit). The protocols are based on established methodologies for the extraction and purification of flavonoids from this plant source.
Introduction
This compound is a flavonoid compound found in Artocarpus heterophyllus that has garnered interest for its potential biological activities, including its antibacterial properties.[1][2][3] The isolation of pure this compound is essential for further investigation into its pharmacological effects and potential therapeutic applications. This document outlines the necessary protocols for its extraction, fractionation, and purification, along with relevant quantitative data and a summary of its known biological activities.
Data Presentation
Table 1: Extraction Yields from Artocarpus heterophyllus Heartwood
| Extraction Solvent | Starting Material (Dried Powder) | Crude Extract Yield | Reference |
| n-Hexane | 80 g | 0.58 g | [3] |
| Ethyl Acetate | 80 g | 0.66 g | [3] |
| Methanol | 80 g | 2.17 g | [3] |
Note: The final yield and purity of isolated this compound are not explicitly reported in the reviewed literature. Yields of pure flavonoids from crude plant extracts typically range from 0.1% to 2% of the crude extract weight, depending on the abundance of the target compound and the efficiency of the purification process.
Table 2: Antibacterial Activity of this compound and Related Compounds from Artocarpus heterophyllus
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Streptococcus pyogenes | 15.6 | |
| This compound | Staphylococcus epidermidis | 15.6 | |
| Artocarpin | Streptococcus mutans | 1.95 | [4] |
| Artocarpin | Streptococcus pyogenes | 1.9 | |
| Artocarpin | Staphylococcus epidermidis | 1.9 | |
| Artocarpanone | Escherichia coli | 3.9 | [4] |
| Ethyl Acetate Extract | Streptococcus mutans | 78 | [1][2][3] |
| Ethyl Acetate Extract | Streptococcus pyogenes | 39 | [1][2][3] |
| Ethyl Acetate Extract | Bacillus subtilis | 9.8 | [1][2][3] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: Extraction of Crude Flavonoids from Artocarpus heterophyllus Heartwood
This protocol describes the successive solvent extraction method to obtain a crude extract enriched with flavonoids, including this compound.
Materials:
-
Dried and powdered heartwood of Artocarpus heterophyllus
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Soxhlet apparatus or reflux setup
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 100 g of dried, powdered Artocarpus heterophyllus heartwood and place it into a cellulose thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract the powder successively with the following solvents in the given order: a. 300 mL of n-hexane for 6-8 hours or until the solvent runs clear. b. 300 mL of ethyl acetate for 6-8 hours. c. 300 mL of methanol for 6-8 hours.
-
Collect each solvent extract separately.
-
Concentrate each extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude n-hexane, ethyl acetate, and methanol extracts.
-
Dry the extracts completely under a vacuum. The ethyl acetate extract contains this compound and will be used for further purification.[1][2][3]
Protocol 2: Isolation of this compound using Silica Gel Column Chromatography
This protocol details the purification of this compound from the crude ethyl acetate extract by silica gel column chromatography.
Materials:
-
Crude ethyl acetate extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Column Packing: a. Prepare a slurry of 50 g of silica gel in n-hexane. b. Pour the slurry into a glass chromatography column (e.g., 50 cm length x 3 cm diameter) and allow it to pack uniformly under gravity. c. Wash the packed column with 100 mL of n-hexane to ensure a stable bed.
-
Sample Loading: a. Dissolve 1 g of the crude ethyl acetate extract in a minimal amount of ethyl acetate. b. Add 2 g of silica gel to the dissolved extract and mix thoroughly. c. Evaporate the solvent completely to obtain a dry, free-flowing powder. d. Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution: a. Begin elution with 100% n-hexane. b. Gradually increase the polarity of the mobile phase by eluting with a stepwise gradient of n-hexane and ethyl acetate. A suggested gradient is as follows:
- 100% n-Hexane (200 mL)
- 95:5 n-Hexane:Ethyl Acetate (200 mL)
- 90:10 n-Hexane:Ethyl Acetate (200 mL)
- 85:15 n-Hexane:Ethyl Acetate (200 mL)
- 80:20 n-Hexane:Ethyl Acetate (300 mL)
- 70:30 n-Hexane:Ethyl Acetate (300 mL)
- 50:50 n-Hexane:Ethyl Acetate (300 mL)
- 100% Ethyl Acetate (200 mL) c. Collect fractions of 20 mL using a fraction collector.
-
Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). c. Visualize the spots under a UV lamp at 254 nm and 365 nm. d. Pool the fractions that show a similar TLC profile corresponding to this compound. The exact Rf value should be determined with a standard if available, or by subsequent analytical techniques.
-
Further Purification (if necessary): a. The pooled fractions containing this compound may require further purification by preparative TLC or recrystallization to achieve high purity.
Mandatory Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Proposed antibacterial mechanism of this compound.
Caption: Potential anticancer signaling pathways modulated by flavonoids.
References
Troubleshooting & Optimization
troubleshooting low yield of cyanomaclurin extraction
Technical Support Center: Cyanomaclurin Extraction
Welcome to the technical support center for this compound extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically extracted?
This compound is a flavonoid, a class of secondary metabolites found in plants.[1] It has been isolated from the wood of Artocarpus heterophyllus, commonly known as jackfruit.[2][3]
Q2: What are the general steps involved in the extraction of this compound?
The extraction of this compound, like other natural products, generally involves the following stages:
-
Penetration of the solvent into the solid plant matrix.
-
Dissolution of this compound in the solvent.
-
Diffusion of the solute out of the plant matrix.
-
Collection of the extract .[4]
Following extraction, purification steps such as column chromatography are typically required to isolate pure this compound.[4]
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the polarity of the target compound.[5] Flavonoids like this compound are generally more soluble in polar solvents.[6] Methanol and ethanol are commonly used and have been shown to be effective for flavonoid extraction.[6] An ethyl acetate extract of Artocarpus heterophyllus has been shown to contain this compound.[3]
Troubleshooting Guide for Low this compound Yield
A low yield of this compound can be attributed to issues at various stages of the extraction and purification process. This guide provides a structured approach to identifying and resolving these problems.
Problem 1: Low Yield of Crude Extract
Possible Cause 1: Inadequate Sample Preparation
-
Issue: The plant material may not be properly dried or ground. Incomplete drying can lead to inaccurate weight measurements and interfere with solvent penetration, while a large particle size reduces the surface area available for extraction.[6]
-
Solution: Ensure the plant material is thoroughly dried to a constant weight, ideally in a shaded, well-ventilated area or an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.[6] Grind the dried material to a fine, uniform powder to maximize the surface area for solvent contact.[6]
Possible Cause 2: Improper Solvent Selection
-
Issue: Using a solvent with inappropriate polarity will result in poor extraction efficiency.[6]
-
Solution: Employ polar solvents for the extraction of flavonoids like this compound. Methanol is highly effective due to its high polarity and ability to penetrate plant tissues.[6] Ethanol is also a good, less toxic option.[6] The use of aqueous mixtures of these alcohols can also enhance extraction.
Possible Cause 3: Suboptimal Extraction Parameters
-
Issue: Factors such as extraction time, temperature, and the solvent-to-solid ratio significantly impact the yield.[6]
-
Solution: Optimize these parameters. For maceration, allow sufficient time (e.g., 48-72 hours) for the solvent to penetrate the plant material.[6] For heat-assisted methods, use a temperature that is appropriate for the solvent's boiling point but low enough to avoid degradation.[7] Increasing the solvent-to-solid ratio can enhance the concentration gradient, promoting diffusion.[6][8]
Possible Cause 4: Inefficient Extraction Method
-
Issue: Simple methods like maceration may not be as efficient as more advanced techniques.[4]
-
Solution: Consider employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[5][6] UAE uses sound waves to create cavitation, which disrupts cell walls and enhances solvent penetration, often reducing extraction time.[5]
Problem 2: Good Crude Extract Yield, but Low Final Yield of Pure this compound
Possible Cause 1: Thermal Degradation
-
Issue: this compound, like many flavonoids, can be sensitive to high temperatures, leading to degradation during extraction or solvent evaporation.[6]
-
Solution: Utilize low-temperature extraction methods like maceration or UAE.[6] When removing the solvent, use a rotary evaporator under reduced pressure to keep the temperature low.[6]
Possible Cause 2: pH Instability
-
Issue: Extreme pH levels (highly acidic or alkaline) in the extraction medium can cause structural changes and degradation of flavonoids.[6]
-
Solution: Maintain a neutral or slightly acidic pH (around 4-6) during the extraction and purification processes to ensure the stability of this compound.[6]
Possible Cause 3: Inefficient Purification Strategy
-
Issue: The chosen purification method may not be effectively separating this compound from other compounds in the crude extract.
-
Solution: Develop a robust, multi-step purification protocol. This may involve liquid-liquid partitioning with solvents of varying polarities to initially fractionate the extract, followed by column chromatography (e.g., silica gel or Sephadex) for fine separation.[4][6]
Data Presentation: Impact of Extraction Parameters on Flavonoid Yield
While specific quantitative data for this compound is limited in the literature, the following tables summarize the general effects of key parameters on flavonoid extraction yield, providing a basis for optimization.
Table 1: Effect of Solvent Type on Flavonoid Extraction
| Solvent | Polarity | General Effectiveness for Flavonoids | Reference |
| Methanol | High | Very effective due to high polarity and ability to penetrate plant tissue. | [6] |
| Ethanol | Medium-High | Good, widely used, and less toxic than methanol. | [6] |
| Water | High | Good for glycosylated flavonoids, but less so for aglycones. | [6] |
| Ethyl Acetate | Medium | Effective for less polar flavonoids. | [3] |
| Hexane | Low | Generally poor for extracting polar flavonoids. | [3] |
Table 2: Influence of Extraction Parameters on Total Flavonoid Content (TFC) Yield from Gynura medica Leaf
| Parameter | Range Investigated | Optimal Condition | Effect on Yield | Reference |
| Ethanol Concentration | 30-60% (v/v) | 55% | Yield increased up to an optimal concentration, then decreased. | [8] |
| Extraction Temperature | 85-95 °C | 92 °C | Yield increased with temperature. | [8] |
| Liquid-to-Solid Ratio | 30-50 (v/w) | 50 | Yield increased with a higher ratio. | [8] |
Experimental Protocols
General Protocol for this compound Extraction and Isolation
This protocol is a generalized procedure based on common methods for flavonoid extraction from plant materials.[3][6]
-
Preparation of Plant Material:
-
Extraction:
-
Weigh the powdered plant material.
-
Macerate the powder in 80% aqueous methanol at a 1:10 solid-to-solvent ratio (w/v).[6]
-
Allow the mixture to stand for 48-72 hours at room temperature with occasional shaking.[6]
-
Filter the extract and collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[6]
-
-
Purification (Example using Column Chromatography):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of tyrosinase inhibitors from Artocarpus heterophyllus and use of its extract as antibrowning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial assay-guided isolation of active compounds from Artocarpus heterophyllus heartwoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing of the extraction conditions for anthocyanin’s from purple corn flour (Zea mays L): Evidences on selected properties of optimized extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Conditions for Cyanomaclurin Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) conditions for the separation of cyanomaclurin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental workflows.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound and related flavonoids.
Issue 1: Poor Resolution or Co-elution of this compound with Other Compounds
Poor resolution is a common challenge, especially when dealing with complex mixtures or isomers. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | The choice of HPLC column is critical. For flavonoids like this compound, a C18 column is a good starting point. If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl stationary phase. |
| Suboptimal Mobile Phase Composition | The mobile phase composition directly influences selectivity and resolution. Start with a simple binary gradient of water and methanol or acetonitrile. The addition of a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape and resolution for phenolic compounds.[1] Experiment with different gradient slopes and solvent compositions. |
| Inadequate Temperature Control | Column temperature affects the viscosity of the mobile phase and the kinetics of separation. An elevated column temperature (e.g., 30-40 °C) can improve efficiency and reduce analysis time. However, be mindful of the thermal stability of this compound. |
| Flow Rate is Not Optimized | The flow rate of the mobile phase impacts resolution and analysis time. A lower flow rate generally provides better resolution but increases the run time. Start with a flow rate of 1.0 mL/min and adjust as needed. |
Issue 2: Peak Tailing
Peak tailing can compromise the accuracy of quantification.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Use a well-end-capped column or add a competing base to the mobile phase. The addition of acid to the mobile phase can also help by protonating silanol groups. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | A contaminated or old column can exhibit poor peak shape. Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. For acidic compounds, a lower pH is generally preferred. |
Issue 3: Irreproducible Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Mobile Phase Preparation | Prepare fresh mobile phase for each analysis and ensure it is thoroughly degassed to prevent bubble formation. Inconsistent mobile phase composition can lead to shifts in retention time. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Pump Malfunction | Check the HPLC pump for leaks or pressure fluctuations, which can indicate a problem with the check valves or seals. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound separation?
A good starting point for the separation of this compound and other flavonoids from Artocarpus species is a reversed-phase C18 column with a water/methanol or water/acetonitrile gradient. Based on methods for similar compounds, the following conditions can be used as a starting point:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a linear gradient from a low to a high percentage of Mobile Phase B. For example, 5% to 95% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280-285 nm |
Q2: How can I improve the separation of this compound from its isomers?
Separating isomers can be particularly challenging. Here are some strategies:
-
Optimize the Mobile Phase: Fine-tuning the gradient slope and the organic modifier (methanol vs. acetonitrile) can often improve the resolution of isomers.
-
Adjust the Temperature: Sometimes, a lower temperature can enhance selectivity between isomers.
-
Try a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl or a chiral stationary phase, may provide the necessary selectivity for isomer separation.
-
Employ 2D-HPLC: For very complex mixtures, two-dimensional HPLC can provide significantly enhanced resolving power.
Q3: What is the best way to prepare a sample containing this compound for HPLC analysis?
Sample preparation is crucial for obtaining reliable results. A general procedure would involve:
-
Extraction: Extract the plant material or sample with a suitable solvent, such as methanol or ethanol.
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column.
-
Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration.
Experimental Protocols
Protocol: HPLC Analysis of this compound
This protocol provides a general method for the separation of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Materials and Reagents
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
This compound standard (if available)
-
Sample containing this compound
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: HPLC-grade methanol or acetonitrile.
-
Degas both mobile phases using an ultrasonicator or an online degasser.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
5. Sample Preparation
-
Accurately weigh the sample and extract with methanol.
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Sonicate for 30 minutes and then centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with Mobile Phase A if necessary.
6. Data Analysis
-
Identify the this compound peak by comparing the retention time with a standard or by using mass spectrometry (MS) detection.
-
Quantify the amount of this compound by creating a calibration curve with a standard of known concentration.
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: General experimental workflow for HPLC analysis.
References
Cyanomaclurin Stability and Degradation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues encountered during experiments with cyanomaclurin. Given the limited direct research on this compound's stability, the guidance provided is based on established principles for flavonoids, particularly leucoanthocyanidins (also known as flavan-3,4-diols), the class of compounds to which this compound belongs. These compounds are known for their inherent instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a natural flavonoid compound.[1][2] It belongs to the subclass of leucoanthocyanidins, which are also referred to as flavan-3,4-diols.[3] These are colorless compounds that are biosynthetic precursors to anthocyanidins.
Q2: I am observing a rapid change in the color of my this compound solution. What could be the cause?
Leucoanthocyanidins like this compound are known to be unstable and can degrade into colored anthocyanidins, especially under acidic conditions when heated.[4] The color change you are observing is likely an indicator of degradation. The stability of flavonoids, in general, is influenced by several factors including pH, temperature, light, and the presence of oxygen.[5][6]
Q3: What are the primary factors that can lead to the degradation of this compound?
The stability of flavonoids such as this compound is significantly affected by the following factors:
-
pH: Flavonoids show varying stability at different pH levels. Many are more stable in acidic conditions than in neutral or alkaline solutions where they can undergo rapid degradation.[5][7]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[5][8]
-
Light: Exposure to light, particularly UV light, can induce photodegradation of flavonoids.[9]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids.[4][5]
-
Enzymes: If working with crude extracts, enzymes such as polyphenol oxidases and peroxidases can cause enzymatic degradation.[10][11]
-
Metal Ions: The presence of metal ions can catalyze the degradation of flavonoids.
Q4: How can I monitor the degradation of this compound in my samples?
Several analytical techniques can be employed to monitor the degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Diode Array Detector (DAD) is a common method for separating and quantifying flavonoids and their degradation products.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and structural information, making it powerful for identifying degradation products.
-
UV-Visible Spectroscopy: While less specific, a change in the UV-Vis spectrum, such as the appearance of new absorption maxima, can indicate degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Adjust the pH of your solution. For many flavonoids, a slightly acidic pH (e.g., pH 3-5) may improve stability. Avoid neutral to alkaline conditions. |
| High Temperature | Store stock solutions and samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
| Presence of Oxygen | Degas your solvents before preparing solutions. You can also blanket your solutions with an inert gas like nitrogen or argon. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step |
| Degradation During Experiment | Prepare fresh solutions of this compound immediately before each experiment. If the experiment is lengthy, consider the stability of the compound under the assay conditions (e.g., temperature, pH of the medium). |
| Interaction with Media Components | Components in your cell culture or assay buffer could be reacting with the this compound. Run a control experiment to assess the stability of this compound in the assay medium over the time course of the experiment. |
Data Presentation: Illustrative Stability Data
Due to the lack of specific quantitative stability data for this compound, the following table presents representative data for a generic flavonoid to illustrate the impact of pH and temperature on degradation. This data is for illustrative purposes only.
Table 1: Illustrative Degradation of a Flavonoid Over 24 Hours
| Condition | % Degradation |
| pH 3 at 4°C | < 5% |
| pH 7 at 4°C | 15% |
| pH 9 at 4°C | 40% |
| pH 7 at 25°C | 35% |
| pH 7 at 37°C | 60% |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound using HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Preparation of Test Solutions: Dilute the stock solution into different buffers to achieve the desired final pH values (e.g., pH 3, 5, 7, 9).
-
Incubation Conditions: Aliquot the test solutions into amber HPLC vials. For temperature studies, place sets of vials at different temperatures (e.g., 4°C, 25°C, 37°C). For light studies, expose one set of vials to ambient light and keep another set in the dark.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a vial from each condition.
-
HPLC Analysis: Immediately analyze the samples by reverse-phase HPLC. Use a suitable mobile phase gradient to separate the parent compound from potential degradation products. Monitor the peak area of the this compound peak at its λmax.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. Buy this compound | 10020-68-5 [smolecule.com]
- 2. This compound | C15H12O6 | CID 44257130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Regulating the Release Kinetics of Bioactive Compounds from Biopolymeric Hydrogels [mdpi.com]
- 7. Anthocyanin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 12. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the stability of proanthocyanidins and other phenolic compounds in cranberry syrup after gamma-irradiation treatment and during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cyanomaclurin Purification Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of cyanomaclurin purification. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for this compound isolation?
A1: this compound is a flavonoid primarily isolated from the heartwood of Artocarpus heterophyllus, commonly known as jackfruit.[1][2] Other species of Artocarpus may also serve as potential sources.
Q2: What are the key challenges in purifying this compound?
A2: The main challenges in purifying this compound, a prenylated flavonoid, include:
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Low Yield: this compound is often present in low concentrations in the crude extract.
-
Complex Mixtures: The crude extract contains a multitude of other flavonoids and phenolic compounds with similar polarities, making separation difficult.
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Compound Stability: Flavonoids can be sensitive to heat, light, and pH changes, potentially leading to degradation during purification.
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Regioselectivity of Prenylation: The position of the prenyl group can lead to isomers that are challenging to separate.[3]
Q3: Which extraction methods are most effective for this compound?
A3: Both conventional and modern extraction techniques can be employed.
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Conventional Methods: Maceration and Soxhlet extraction are traditional methods. Maceration with solvents like methanol or ethanol is a simple and widely used technique.
-
Modern Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields and shorter extraction times. For instance, UAE can enhance the release of flavonoids by disrupting plant cell walls.
Q4: What are the recommended purification techniques for this compound?
A4: A multi-step purification strategy is typically required. This often involves a combination of:
-
Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases for the separation of flavonoids.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the final purification of this compound to a high degree of purity.
-
Counter-Current Chromatography (CCC): This technique is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can be advantageous for preventing irreversible adsorption of the target compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Extract | Incomplete extraction of the plant material. | - Increase the extraction time or the number of extraction cycles.- Reduce the particle size of the plant material to increase the surface area for extraction.- Optimize the solvent-to-solid ratio. |
| Degradation of this compound during extraction. | - Use milder extraction conditions (e.g., lower temperature for maceration).- Employ modern techniques like Ultrasound-Assisted Extraction (UAE) which can be performed at lower temperatures. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system (mobile phase). | - Perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation of the target compound from impurities.- Use a gradient elution, gradually increasing the polarity of the mobile phase. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column.- Use a larger column with a higher loading capacity. | |
| Improper column packing. | - Ensure the column is packed uniformly to avoid channeling. Wet packing is often preferred over dry packing to minimize air bubbles. | |
| Co-elution of Impurities in HPLC | Suboptimal mobile phase gradient. | - Adjust the gradient profile (slope and duration) to improve the resolution between this compound and closely eluting impurities.- Try a different organic modifier in the mobile phase (e.g., acetonitrile vs. methanol). |
| Inappropriate column chemistry. | - Select a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. | |
| Degradation of Purified this compound | Exposure to light, heat, or extreme pH. | - Store the purified compound in a dark, cool place (e.g., -20°C).- Use amber vials to protect from light.- Ensure the final solvent is neutral and free of acids or bases used during purification. |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in synthetic steps (if applicable). | - Employ protecting groups to direct reactions to the desired position.[3]- Optimize reaction conditions such as catalysts and reaction times.[3] |
Data on Purification Efficiency
The following table summarizes representative data for flavonoid purification from plant extracts using different methods. Please note that specific yields and purities for this compound may vary depending on the starting material and experimental conditions.
| Purification Method | Starting Material | Target Compound | Yield | Purity |
| Column Chromatography (Silica Gel) | Artocarpus heterophyllus Heartwood Extract | Artocarpanone, Artocarpin, Cycloartocarpin, this compound | Not specified | >95% (for each compound) |
| High-Speed Counter-Current Chromatography (HSCCC) | Black Currant Leaves Extract | Kaempferol 3-O-galactoside | 4.0 mg from 100 mg crude extract | High |
| HSCCC followed by Preparative HPLC | Black Currant Leaves Extract | Isoquercitrin | 11.0 mg from 18 mg of a fraction | High |
| Macroporous Resin Column Chromatography | Sophora tonkinensis Extract | Total Flavonoids | 84.93% recovery | 57.82% |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Flavonoids from Artocarpus heterophyllus
This protocol is a general procedure for the extraction of flavonoids and can be adapted for this compound.
-
Sample Preparation: Dry the heartwood of Artocarpus heterophyllus at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into a flask.
-
Add a suitable solvent, such as 70% ethanol, at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonication is carried out at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Column Chromatography with Sephadex LH-20
Sephadex LH-20 is effective for separating flavonoids based on their molecular size and polarity.
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) for several hours.
-
Pack the swollen resin into a glass column, ensuring a uniform and compact bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column bed.
-
-
Elution:
-
Elute the column with the mobile phase (e.g., 100% methanol).
-
Collect fractions of a specific volume (e.g., 10 mL).
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the fractions containing the target compound.
-
High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes a general method for the semi-preparative purification of flavonoids.
-
System Preparation:
-
Use a reversed-phase column (e.g., C18, 10 x 250 mm, 5 µm).
-
Prepare the mobile phases. A common system is:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
-
Sample Preparation:
-
Dissolve the partially purified fraction containing this compound in a small volume of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the compounds. For example, 20% to 80% B over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Fraction Collection:
-
Collect the peaks corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Signaling Pathways and Workflows
Experimental Workflow for this compound Purification
The following diagram illustrates a typical workflow for the extraction and purification of this compound.
Caption: A typical experimental workflow for the purification of this compound.
Potential Signaling Pathway Modulation by this compound
Flavonoids, including prenylated flavonoids from Artocarpus heterophyllus, have been reported to interact with various cellular signaling pathways. Prenylated flavonoids from this plant have shown involvement with the PI3K/Akt pathway, which is a key regulator of cell growth, proliferation, and survival. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target of this compound.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Antibacterial assay-guided isolation of active compounds from Artocarpus heterophyllus heartwoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of tyrosinase inhibitors from Artocarpus heterophyllus and use of its extract as antibrowning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Managing Interference in Biological Assays with Flavonoid Compounds, Featuring Cyanomaclurin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference from flavonoid compounds, such as cyanomaclurin, in biological assays. Given that specific interference data for this compound is limited, this guide draws upon the extensive knowledge of Pan-Assay Interference Compounds (PAINS), a class to which many flavonoids belong.
Introduction to this compound and Flavonoid Interference
This compound is a flavonoid isolated from the heartwood of Artocarpus heterophyllus.[1][2] Like many natural products, flavonoids are a common source of interference in high-throughput screening (HTS) and other biological assays, often leading to false-positive results.[3][4][5] These compounds are frequently categorized as Pan-Assay Interference Compounds (PAINS) because they can interact non-specifically with numerous biological targets and assay components.[3][6] Understanding the common mechanisms of interference is crucial for obtaining reliable experimental data.
Troubleshooting Guide: Common Interference Mechanisms
Researchers may encounter several types of assay interference when working with flavonoid compounds. The following table summarizes common issues and provides strategies for troubleshooting.
| Interference Type | Description | Potential Impact on Results | Troubleshooting & Mitigation Strategies |
| Autofluorescence | The compound itself emits light at or near the excitation/emission wavelengths used in a fluorescence-based assay.[7] | False positive (increased signal) or false negative (signal quenching).[7] | - Pre-screen compounds: Read the fluorescence of the compound alone in assay buffer before adding other reagents.[7]- Use a "no substrate" control: This helps confirm if the signal originates from the compound.[8]- Switch to a different detection method: Consider luminescence or absorbance-based readouts which are less prone to this type of interference.[7]- Select red-shifted fluorophores: Autofluorescence is more common in the blue-green spectrum.[9] |
| Compound Aggregation | At certain concentrations, the compound forms colloidal aggregates that can non-specifically sequester and inhibit enzymes or bind to proteins.[10] | Reproducible, concentration-dependent false positives that are often difficult to optimize.[11][12] | - Include a non-ionic detergent: Add a small amount of a detergent like Triton X-100 (e.g., 0.01%) to the assay buffer to disrupt aggregates.[7][10]- Perform an aggregation counterscreen: Compare the compound's activity with and without the presence of a detergent. A significant decrease in activity with detergent suggests aggregation.[7]- Vary enzyme concentration: Aggregator-based inhibition is often more sensitive to changes in enzyme concentration. |
| Non-specific Binding | The compound binds promiscuously to various proteins in the assay, including the target protein, other enzymes, or albumin present in the buffer.[6] | False positives or negatives depending on the nature of the interaction. | - Use orthogonal assays: Confirm hits with a different assay technology or format.[7][13]- Spike and recovery experiments: Assess if the presence of the compound in a sample matrix affects the detection of a known amount of analyte.[14]- Modify assay buffer: The inclusion of detergents like Tween-20 can help reduce non-specific interactions.[7] |
| Redox Activity | Phenolic compounds, common in flavonoids, can undergo redox cycling, which can interfere with assays that rely on redox-sensitive reporters or generate reactive oxygen species.[5] | Can lead to either false positives or negatives depending on the assay's detection mechanism. | - Include antioxidants: Test the compound's activity in the presence of antioxidants like glutathione.- Use redox-insensitive reporters: If possible, switch to a reporter system that is not affected by changes in redox state. |
Quantitative Data Summary
While specific quantitative data on this compound's interference is not widely available, the following tables provide examples of relevant data for flavonoids, illustrating their potential for non-specific interactions and biological activity.
Table 1: Binding Affinities of Various Flavonoids to Bovine Serum Albumin (BSA)
This table demonstrates the non-specific binding potential of flavonoids to a common protein. The association constant (KA) indicates the strength of the binding interaction.
| Flavonoid | Association Constant (KA) (M-1) |
| Hesperetin | 5.59 x 105 |
| Quercetin | 4.94 x 105 |
| Naringenin | 3.04 x 105 |
| Isoquercitrin | 4.66 x 104 |
| Icariin | 3.60 x 104 |
| Rutin | 1.65 x 104 |
| Hesperidin | 2.50 x 103 |
| Naringin | 8.70 x 102 |
| (Data sourced from a study on flavonoid interactions with BSA)[15] |
Table 2: Antibacterial Activity of this compound and Artocarpin
This table provides an example of the biological activity of this compound, with Minimum Inhibitory Concentration (MIC) values against specific bacteria.
| Compound | Bacterium | MIC (µg/mL) |
| Artocarpin | Streptococcus pyogenes | 1.9 |
| This compound | Streptococcus pyogenes | 15.6 |
| Artocarpin | Staphylococcus epidermidis | 1.9 |
| This compound | Staphylococcus epidermidis | 15.6 |
| (Data sourced from a study on the antibacterial effects of compounds from Artocarpus heterophyllus)[2] |
Experimental Protocols
Protocol 1: Autofluorescence Counterscreen
Objective: To determine if a test compound, such as this compound, is intrinsically fluorescent at the assay's detection wavelengths.[7]
Methodology:
-
Prepare a dilution series of the test compound in the assay buffer.
-
Dispense the compound dilutions into the wells of a microplate.
-
Add assay buffer to the wells without any biological reagents (e.g., enzyme, cells).
-
Incubate the plate under the same conditions as the primary assay.
-
Read the fluorescence intensity of the plate using the same filter set as the primary assay.[7]
Data Analysis: Compounds that show a significant increase in fluorescence compared to the vehicle control are identified as autofluorescent.[7]
Protocol 2: Aggregation Counterscreen
Objective: To distinguish between true inhibitors and non-specific inhibitors that act through aggregation.
Methodology:
-
Prepare a dose-response curve for the hit compound in the primary assay buffer.
-
Prepare a second, identical dose-response curve in the primary assay buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Perform the primary assay with both sets of compound dilutions.[7]
Data Analysis: Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift (increase) in the IC50 value in the presence of the detergent is indicative of an aggregating compound.
Visualizations
Diagram 1: Workflow for Hit Validation and Triage
Caption: A workflow for hit validation to eliminate false positives.
Diagram 2: Mechanism of Compound Aggregation and Detergent Disruption
Caption: The mechanism of compound aggregation and its disruption by detergents.
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between a true hit and a false positive when screening natural product libraries? A multi-step validation process is essential. After confirming the dose-response relationship of an initial hit, a series of counterscreens should be performed to rule out common interference mechanisms like autofluorescence and aggregation.[7] Following this, orthogonal assays that utilize a different detection technology should be used to confirm the biological activity.[7][13]
Q2: What are the best practices for designing an HTS campaign to minimize interference from natural products like this compound? To reduce interference from the start, consider using pre-fractionated extracts or purified compounds to lessen sample complexity.[7] Opt for assay technologies that are less susceptible to interference, such as luminescence-based readouts over absorbance or fluorescence assays.[7] Additionally, including a low concentration of a non-ionic detergent in the assay buffer can help prevent aggregation.[7]
Q3: My active compound is a known Pan-Assay Interference Compound (PAIN). Does this mean my results are invalid? Not necessarily, but it requires further investigation. While PAINs are often false positives, some may have genuine biological activity.[4] It is critical to perform rigorous counter-screens and orthogonal assays to confirm that the observed activity is specific to the target and not an artifact of the assay technology.
Q4: Can I use computational tools to predict if a compound will interfere with my assay? Yes, computational models and substructure filters have been developed to identify potential PAINs.[3] These tools can be used in the initial stages of a screening campaign to flag compounds that have a higher likelihood of causing interference, allowing for more focused experimental validation. However, these filters are not always perfect and may incorrectly flag some useful compounds.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. ejournal.upnvj.ac.id [ejournal.upnvj.ac.id]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 15. Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in cyanomaclurin experiments
Welcome to the technical support center for cyanomaclurin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro studies of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cytotoxicity assays.
Q: My cytotoxicity assay (e.g., MTT, XTT) results are variable or show unexpectedly high cell viability after treatment with this compound. What could be the cause?
A: Inconsistent results in cytotoxicity assays with natural products like this compound can stem from several factors. As a flavonoid, this compound has inherent properties that can interfere with common colorimetric assays.
-
Color Interference: this compound, like many flavonoids, may possess a natural color that can absorb light in the same range as the formazan product of tetrazolium-based assays (e.g., MTT), leading to artificially inflated absorbance readings and an overestimation of cell viability.[1]
-
Direct Reduction of Assay Reagents: Flavonoids are known antioxidants and can directly reduce the tetrazolium salts (MTT, XTT) or resazurin to their colored products, independent of cellular metabolic activity. This leads to a false-positive signal for high viability.[1]
-
Precipitation: If this compound precipitates in the culture medium, it can scatter light, causing inaccurate absorbance readings.[1]
Troubleshooting Steps:
-
Include Proper Controls:
-
"Compound-only" control: Prepare wells with the same concentrations of this compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic color.[1]
-
"Reagent-only" control: To check for direct reduction of the assay reagent, mix this compound with the assay reagent in cell-free medium and measure the absorbance.
-
-
Visual Inspection: Before adding the assay reagent, inspect the wells under a microscope to check for any precipitate.
-
Alternative Assays: Consider using a non-colorimetric or non-redox-based cytotoxicity assay that is less prone to interference from colored or antioxidant compounds.
-
ATP-based assays (e.g., CellTiter-Glo®): These measure cell viability based on the quantification of ATP, which is a direct indicator of metabolically active cells.[2]
-
LDH release assays: These measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[1][2]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method directly counts viable versus non-viable cells based on membrane integrity.[2][3]
-
Issue 2: Poor solubility of this compound in aqueous solutions.
Q: I'm having trouble dissolving this compound in my cell culture medium. It precipitates upon addition. How can I improve its solubility?
A: Poor aqueous solubility is a common characteristic of many flavonoids due to their often lipophilic nature.[4]
Troubleshooting Steps:
-
Use an Appropriate Primary Solvent:
-
DMSO: Dimethyl sulfoxide (DMSO) is a common and effective organic solvent for creating high-concentration stock solutions of lipophilic compounds like this compound.[5][6][7]
-
Ethanol or Methanol: If DMSO is incompatible with your experimental system, ethanol or methanol can be considered as alternative primary solvents.
-
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in your chosen organic solvent to create a concentrated stock solution (e.g., 10-20 mM).
-
Perform Serial Dilutions: To prepare your working concentrations, perform serial dilutions of the stock solution directly into the aqueous assay medium. This gradual decrease in the organic solvent concentration helps to prevent precipitation.
-
Control the Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] Include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Gentle Mixing: After diluting the stock solution into the medium, ensure thorough but gentle mixing to aid in dispersion. Vortexing or gentle sonication of the stock solution before dilution can also be helpful.[1]
Issue 3: Variability in antibacterial assay results.
Q: My minimum inhibitory concentration (MIC) values for this compound against the same bacterial strain are not consistent across experiments. What could be affecting the results?
A: Inconsistent MIC values in antibacterial assays can arise from variations in experimental conditions and the inherent properties of the compound.
-
Inoculum Density: The starting concentration of bacteria can significantly impact the MIC value. A higher inoculum may require a higher concentration of the compound to inhibit growth.
-
Compound Stability: The stability of this compound can be influenced by the pH and temperature of the incubation medium.[9][10][11][12] Flavonoids can degrade over time, especially at non-optimal pH or elevated temperatures, leading to a loss of activity.[4]
-
Binding to Assay Components: The compound may bind to components of the culture medium or the plastic of the microtiter plate, reducing its effective concentration.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Use a standardized method, such as adjusting the bacterial suspension to a 0.5 McFarland standard, to ensure a consistent starting inoculum density for each experiment.[13]
-
Monitor and Control pH: Check the pH of your broth medium. The stability of flavonoids can be pH-dependent.[14] Consider if the experimental conditions are altering the pH.
-
Freshly Prepare Solutions: Prepare fresh dilutions of this compound from your stock solution for each experiment to minimize issues with compound degradation.
-
Use Appropriate Assay Plates: Consider using low-binding microtiter plates to minimize the loss of the compound due to adsorption to the plastic surface.
-
Include Positive and Negative Controls: Always include a known effective antibiotic as a positive control and a vehicle control (broth with the same concentration of the solvent used to dissolve this compound) as a negative control to ensure the reliability of the assay.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound from published studies. Note that these values can vary depending on the specific experimental conditions.
Table 1: Antibacterial Activity of this compound
| Bacterium | Assay Method | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | Broth Microdilution | 15.6 | [15] |
| Staphylococcus epidermidis | Broth Microdilution | 15.6 | [15] |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[16][17]
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Broth Microdilution Antibacterial Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][15]
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain(s) of interest
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well sterile microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Vehicle Control: A well containing MHB, the bacterial inoculum, and the same concentration of DMSO as in the highest concentration test well.
-
Positive Control: A well containing a known effective antibiotic.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Many flavonoids have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[18][19] The following diagram illustrates a hypothesized mechanism of action for this compound.
Caption: Hypothesized signaling pathways modulated by this compound leading to apoptosis.
General Experimental Workflow for In Vitro Bioactivity Screening
The following diagram outlines a typical workflow for the initial in vitro evaluation of a natural product like this compound.
Caption: General workflow for in vitro screening of this compound's bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. strandedtattoo.info [strandedtattoo.info]
- 8. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 10020-68-5 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pH dependence thermal stability of a chymotrypsin inhibitor from Schizolobium parahyba seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ejournal.upnvj.ac.id [ejournal.upnvj.ac.id]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol for Scaling Up Cyanomaclurin Isolation
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and scale-up of cyanomaclurin, a bioactive flavonoid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the experimental process.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete cell lysis of the plant material. | Ensure the plant material is finely ground to increase the surface area for solvent penetration.[1] |
| Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to identify the most effective one for this compound extraction.[2][3] | |
| Insufficient extraction time or temperature. | Optimize the extraction time and temperature. While higher temperatures can increase extraction efficiency, be cautious of potential degradation of thermolabile compounds.[1] | |
| Low Purity of Isolated this compound | Co-extraction of other flavonoids and phenolic compounds. | Employ a multi-step purification process, including liquid-liquid extraction and column chromatography with different stationary and mobile phases.[4] |
| Ineffective chromatographic separation. | Optimize the mobile phase composition and gradient for column chromatography to achieve better separation of this compound from other closely related compounds. Consider using different adsorbents like silica gel or Sephadex. | |
| Presence of Contaminants in Final Product | Contamination from solvents, glassware, or plasticware. | Use high-purity, HPLC-grade solvents and thoroughly clean all glassware. Avoid using plastic containers when possible to prevent leaching of plasticizers.[5] |
| Sample degradation during processing. | Work at lower temperatures, protect samples from light and air, and control the pH to minimize degradation of this compound.[1] | |
| Difficulty in Scaling Up the Process | Non-linear scalability of extraction and purification steps. | For large-scale extraction, consider methods like percolation or pressurized liquid extraction over simple maceration.[6] For purification, larger columns with appropriate packing are necessary, and gradient elution may need to be re-optimized. |
| Solvent handling and recovery at large volumes. | Implement a solvent recovery system to reduce costs and environmental impact during scale-up operations. |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for isolating this compound?
A1: this compound has been successfully isolated from the heartwood of Artocarpus heterophyllus (jackfruit).[7][8][9] This is a well-documented source and a good starting point for isolation.
Q2: Which solvent system is most effective for the initial extraction of this compound?
A2: A mixture of methanol and water (e.g., 9:1 or 1:1 v/v) is often used for the initial maceration to extract a broad range of flavonoids, including this compound.[7] Ethyl acetate is also effective for extracting flavonoids from the initial crude extract.[7]
Q3: What are the key physical and chemical properties of this compound to consider during isolation?
A3: this compound has a molecular weight of 288.25 g/mol .[1] Its polarity as a flavonoid glycoside will influence the choice of solvents and chromatographic conditions. Understanding its solubility in different solvents is crucial for both extraction and purification.
Q4: How can I monitor the presence and purity of this compound during the isolation process?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of this compound in different fractions.[7] For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
Q5: What are some modern techniques that can improve the efficiency of this compound extraction?
A5: Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and solvent consumption while potentially increasing the yield of flavonoids.[2][10]
Experimental Protocols
Small-Scale Extraction and Isolation of this compound
This protocol is suitable for laboratory-scale isolation of this compound for initial characterization and biological screening.
Materials:
-
Dried and powdered heartwood of Artocarpus heterophyllus
-
Methanol, Ethyl acetate, n-hexane (all analytical grade)
-
Distilled water
-
Silica gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate 100 g of the powdered plant material with 500 mL of methanol-water (9:1 v/v) at room temperature for 48 hours with occasional shaking.[7]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in 200 mL of water and partition successively with n-hexane (3 x 150 mL) and ethyl acetate (3 x 150 mL).
-
Collect the ethyl acetate fraction, as it is expected to contain this compound.[7]
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness.
-
-
Column Chromatography:
-
Pack a chromatography column with silica gel slurried in n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of 20 mL each and monitor them by TLC using an n-hexane-ethyl acetate (3:5 v/v) mobile phase.[7]
-
Combine the fractions containing the spot corresponding to this compound (visualized under UV light or with a suitable staining reagent).
-
-
Purification:
-
Concentrate the combined fractions to obtain purified this compound.
-
Further purification can be achieved by preparative TLC or recrystallization if necessary.
-
Protocol for Scaling Up this compound Isolation
This protocol outlines the considerations for scaling up the isolation process for larger quantities of this compound.
Materials and Equipment:
-
Large-scale extractor (e.g., percolator or pilot-scale Soxhlet apparatus)
-
Industrial-grade solvents
-
Large glass chromatography columns or a flash chromatography system
-
Large-capacity rotary evaporator or a falling film evaporator
-
Pumps for solvent transfer
Procedure:
-
Large-Scale Extraction:
-
For kilogram-scale extraction, percolation is a more efficient method than maceration. Pack a percolator with 1-5 kg of powdered plant material.
-
Continuously pass the extraction solvent (e.g., 80% ethanol) through the plant material until the eluate is colorless.
-
Collect the extract and concentrate it using a falling film evaporator for efficient solvent removal.
-
-
Automated Column Chromatography:
-
For purification of the larger quantities of crude extract, use a flash chromatography system with pre-packed silica gel columns.
-
Develop a suitable gradient elution method on a smaller scale and then scale it up for the larger column.
-
The system's automated fraction collector will handle the large number of fractions generated.
-
-
Crystallization:
-
For the final purification step of the scaled-up process, crystallization is often more practical than preparative chromatography.
-
Dissolve the partially purified this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol) and then allow it to cool slowly. If this compound is not readily crystallizable, precipitation by adding an anti-solvent (a solvent in which it is insoluble) can be attempted.
-
Quantitative Data Summary
The following tables provide estimated quantitative data for the scaling up of this compound isolation. These values are based on typical yields and solvent ratios for flavonoid isolation and should be optimized for specific laboratory conditions.
Table 1: Extraction Parameters at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (1 kg) | Production Scale (10 kg) |
| Plant Material | 100 g | 1 kg | 10 kg |
| Extraction Solvent Volume | 0.5 L | 5 L | 50 L |
| Extraction Method | Maceration | Percolation | Percolation |
| Estimated Crude Extract Yield | 5-10 g | 50-100 g | 500-1000 g |
Table 2: Purification Parameters at Different Scales
| Parameter | Lab Scale (5 g crude) | Pilot Scale (50 g crude) | Production Scale (500 g crude) |
| Silica Gel Quantity | 100 g | 1 kg | 10 kg |
| Column Diameter | 2-3 cm | 5-7 cm | 10-15 cm |
| Total Elution Solvent Volume | 1-2 L | 10-20 L | 100-200 L |
| Estimated Pure this compound Yield | 50-150 mg | 0.5-1.5 g | 5-15 g |
Experimental Workflow Diagram
References
- 1. This compound | C15H12O6 | CID 44257130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Extraction and Downstream Purification Processes for Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Innovative Pressurized Liquid Extraction Procedure by Response Surface Methodology to Recover Bioactive Compounds from Carao Tree Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Isolated Compounds From Wood of Artocarpus Heterophyllus as a Cosmetic Agent - Neliti [neliti.com]
- 9. Inhibitory effect of isoprenoid-substituted flavonoids isolated from Artocarpus heterophyllus on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of microwave assisted extraction of Artocarpus Heterophyllus leaf polyphenols with inhibitory action against Alternaria sp. and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyanomaclurin Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the prevention of cyanomaclurin oxidation during storage. Adherence to these protocols is crucial for maintaining the integrity and bioactivity of the compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a flavonoid, a class of polyphenolic compounds found in plants.[1] Flavonoids are known for their antioxidant properties, which are linked to their ability to scavenge free radicals.[2][3] The stability of this compound is critical because degradation through oxidation can lead to a loss of its biological activity, compromising experimental results and the therapeutic potential of drug candidates.
Q2: What are the primary factors that cause the oxidation of this compound?
The oxidation of this compound, like other flavonoids, is primarily caused by exposure to:
-
Oxygen: Atmospheric oxygen is a key contributor to the oxidative degradation of flavonoids.[4][5]
-
Light: Exposure to light, particularly UV and visible light, can provide the energy to initiate or catalyze oxidation reactions.[4][6] Flavonoids are known to be sensitive to light, which can cause their decomposition.[6]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[4][7] Storing plant extracts at low temperatures can significantly slow down degradation processes.[6]
-
Moisture: The presence of moisture can facilitate degradation reactions.[4]
-
Incompatible Storage Materials: Contact with reactive materials can lead to degradation.[4]
Q3: What are the ideal storage conditions for solid this compound?
To minimize oxidation, solid this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C or lower is recommended. | Reduces the rate of chemical reactions.[4][6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by displacing atmospheric oxygen.[4][8] |
| Container | Use amber glass vials or other opaque containers with tightly sealed caps. | Protects from light and prevents exposure to air and moisture.[4][9] |
| Environment | Store in a dry, dark, and well-ventilated area. | Minimizes exposure to moisture and light.[4][5] |
Q4: How should I handle this compound solutions to prevent oxidation?
This compound solutions are more susceptible to oxidation than the solid compound.
-
Preparation: It is best to prepare solutions fresh for each experiment.[10]
-
Solvents: Use degassed solvents to minimize the amount of dissolved oxygen.[10]
-
Storage: If short-term storage of a stock solution is necessary, store it in an amber vial, protected from light, and at a low temperature (e.g., -20°C or -80°C).[10]
Q5: Are there any antioxidants that can be used to stabilize this compound solutions?
While the addition of antioxidants can help stabilize solutions of some compounds, the specific efficacy for this compound would need to be empirically determined. Antioxidants act by scavenging free radicals.[10] The compatibility and potential interference of any added antioxidant with the intended downstream applications must be carefully considered.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solutions |
| Discoloration (e.g., yellowing or browning) of solid this compound. | Oxidation of the compound. This is a common indicator of flavonoid degradation.[4] | 1. Assess the purity of the sample using an appropriate analytical method such as HPLC.[10] 2. Review your storage conditions to ensure they align with the recommendations (low temperature, protection from light, inert atmosphere). 3. For future storage, ensure the container is flushed with an inert gas before sealing.[10] |
| Appearance of a new, more polar spot on a TLC plate after storage. | The oxidized form of a flavonoid is generally more polar than the parent compound. | 1. This strongly suggests oxidation has occurred. Quantify the extent of degradation using a validated HPLC method.[10] 2. If the level of impurity is unacceptable for your application, the compound may need to be repurified. 3. Immediately implement more stringent storage conditions. |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound in the solution used for the assay. | 1. Prepare fresh solutions immediately before each experiment.[10] 2. If using a stock solution, verify its integrity and concentration. Ensure it has been stored properly (frozen, protected from light) and for a minimal duration. 3. Perform a stability study of this compound in your specific assay buffer to determine its degradation rate under those conditions. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure for Solid this compound
-
Aliquoting: Upon receipt, if the quantity is large, aliquot the solid this compound into smaller, single-use amounts in amber glass vials. This minimizes the exposure of the entire stock to atmospheric conditions during repeated openings.
-
Inert Atmosphere: Place the open vials in a desiccator or glove box that can be purged with an inert gas (argon or nitrogen).
-
Purging: Flush the container with the inert gas for several minutes to displace all oxygen.
-
Sealing: Tightly seal the vials while still under the inert atmosphere. For extra protection, Parafilm® can be wrapped around the cap.
-
Labeling: Clearly label each vial with the compound name, date, and concentration (if applicable).
-
Storage: Place the sealed vials in a dark, low-temperature environment (2-8°C for short-term, -20°C or below for long-term storage).
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure to assess the stability of a this compound solution.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Use degassed solvent and prepare the solution in an amber vial.
-
Forced Degradation (Optional but Recommended): To identify the peak corresponding to the oxidized product, a forced degradation study can be performed. This can be achieved by exposing a small aliquot of the solution to UV light for a few hours or by adding a mild oxidizing agent. Analyze this sample by HPLC to determine the retention time of the degradation product.[10]
-
Stability Study Setup:
-
Aliquot the stock solution into several amber HPLC vials.
-
Store these vials under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, -20°C in the dark).
-
Prepare a "time zero" sample by immediately diluting an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Method: A reverse-phase HPLC method with UV detection is typically suitable for flavonoid analysis. The specific column, mobile phase, and gradient will need to be optimized for this compound.
-
Injection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject the samples onto the HPLC system.
-
Data Analysis: Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance and increase of new peaks can be correlated with the formation of degradation products.
-
Quantification: Calculate the percentage of remaining this compound at each time point relative to the "time zero" sample.
-
Visualizations
Caption: Recommended workflow for the proper storage of solid this compound.
Caption: Factors leading to the oxidation of this compound.
References
- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 6. Beyond the Harvest: Optimal Conditions for Storing Plant Extracts [greenskybio.com]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimizing Oxidation of Freeze-Dried Monoclonal Antibodies in Polymeric Vials Using a Smart Packaging Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Cyanomaclurin Derivatization
Welcome to the technical support center for cyanomaclurin derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chemical modification of this compound. Given the structural similarities of this compound to other flavonoids, the methodologies presented here are adapted from established flavonoid derivatization protocols and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for a polyhydroxylated molecule like this compound?
A1: Common derivatization strategies for polyhydroxylated flavonoids like this compound include methylation, silylation, acylation, and glycosylation. These modifications can be employed to:
-
Enhance solubility: Glycosylation can improve water solubility, which is often a challenge with flavonoids.[1]
-
Improve stability: Methylation and acylation can protect sensitive hydroxyl groups from degradation.
-
Increase bioavailability: Derivatization can alter the lipophilicity and metabolic stability of this compound.
-
Enable analysis: Silylation is frequently used to increase the volatility of flavonoids for gas chromatography-mass spectrometry (GC-MS) analysis.
Q2: How can I achieve selective derivatization of one hydroxyl group over others in this compound?
A2: Achieving regioselectivity in the derivatization of polyhydroxylated compounds is a common challenge. The reactivity of the different hydroxyl groups in this compound will vary based on their electronic environment and steric hindrance. Generally, the order of reactivity for flavonoid hydroxyl groups is 7-OH > 4'-OH > 3-OH > 5-OH.[2] To achieve selective derivatization, you can employ several strategies:
-
Use of protecting groups: Selectively protect more reactive hydroxyl groups before proceeding with the desired derivatization.[3]
-
Stoichiometric control of reagents: Using a limited amount of the derivatizing reagent can favor the modification of the most reactive hydroxyl group.
-
Enzymatic catalysis: Enzymes like lipases and glycosyltransferases can offer high regioselectivity.
-
Optimization of reaction conditions: Temperature, solvent, and the choice of base can influence the selectivity of the reaction.
Q3: What are the best methods for purifying this compound derivatives?
A3: The purification of this compound derivatives typically involves chromatographic techniques. The choice of method depends on the scale of the purification and the properties of the derivative.
-
Flash Column Chromatography: Often used for initial purification of reaction mixtures on a larger scale. Silica gel or reversed-phase materials can be used as the stationary phase.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is suitable for both analytical and preparative scale purification. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile or methanol and water, often with an acid modifier like formic acid.[5][6][7]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is effective for separating flavonoids and their derivatives without a solid support, which can prevent irreversible adsorption.[5][6]
-
Sephadex LH-20 Chromatography: A size-exclusion chromatography method that is useful for separating flavonoids from other plant constituents.[8]
Troubleshooting Guides
Methylation
Methylation is a common technique to modify the hydroxyl groups of flavonoids, which can impact their biological activity and stability.
Issue: Low or no methylation product observed.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reagents are fresh and anhydrous. Moisture can quench the methylation reagents. - Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a stronger methylating agent or a different base/catalyst system. |
| Poor solubility of this compound | - Test different anhydrous solvents to improve the solubility of the starting material. Aprotic polar solvents like DMF or DMSO can be effective, but may be difficult to remove. |
| Degradation of starting material | - Some methylation conditions can be harsh. Consider using milder reagents, such as dimethyl carbonate (DMC) with a non-nucleophilic base like DBU. |
Issue: Multiple methylated products leading to a complex mixture.
| Possible Cause | Troubleshooting Steps |
| Lack of regioselectivity | - To achieve selective methylation, consider using protecting groups for the more reactive hydroxyls. - Carefully control the stoichiometry of the methylating agent. Use of 1.0-1.1 equivalents can favor methylation of the most reactive hydroxyl group. - Lowering the reaction temperature can sometimes improve selectivity. |
| Over-methylation | - Reduce the amount of methylating agent and monitor the reaction closely by TLC to stop it once the desired product is formed. |
| Flavonoid | Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quercetin | Dimethyl sulfate | K₂CO₃ | Acetone | Reflux | 8 | 75-85 | Adapted from general flavonoid literature |
| Naringenin | Methyl iodide | K₂CO₃ | DMF | Room Temp | 24 | ~90 | [3] |
| General Flavonoids | Dimethyl carbonate | DBU | DMC | 90 | 12-72 | High | [9] |
-
Dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (K₂CO₃) (5 equivalents).
-
Add dimethyl sulfate (3 equivalents) dropwise to the stirring solution.
-
Reflux the mixture for 8 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the methylation of this compound.
Silylation
Silylation is primarily used to increase the volatility of polar compounds for GC-MS analysis.
Issue: Incomplete silylation.
| Possible Cause | Troubleshooting Steps |
| Moisture in the reaction | - Silylating agents are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Inactive silylating agent | - Use a fresh bottle of the silylating agent. |
| Insufficiently reactive base/catalyst | - For sterically hindered hydroxyl groups, a stronger base or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) may be required.[10] |
Issue: Formation of multiple silylated products.
| Possible Cause | Troubleshooting Steps |
| Over-silylation | - To achieve selective silylation, use a stoichiometric amount (1.0-1.1 equivalents) of the silylating agent and monitor the reaction closely.[10] - Running the reaction at a lower temperature can improve selectivity.[10] |
| Formation of siloxanes | - This can occur if there is trace moisture. Ensure strictly anhydrous conditions. |
| Flavonoid | Silylating Agent | Solvent | Temperature (°C) | Time | Notes | Reference |
| Quercetin | MTBSTFA | Acetonitrile/Dioxane (1:1) | Room Temp | 1-2 min | Automated flow method was more efficient than batch. | [11] |
| General Phenolics | BSTFA + TMCS (1%) | Pyridine | 60-70 | 15-30 min | Common for GC-MS derivatization. | Adapted from general silylation literature |
| Parabens | MSTFA | - | 260 (injection port) | 2.5 min | On-line silylation for GC-MS. | [12] |
-
Place a small, accurately weighed amount of dry this compound in a micro-reaction vial.
-
Add the appropriate anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add the silylating reagent (e.g., a mixture of BSTFA and TMCS).
-
Seal the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injecting an aliquot into the GC-MS.
Caption: Workflow for the silylation of this compound for GC-MS.
Acylation
Acylation involves the introduction of an acyl group, which can alter the lipophilicity and stability of this compound.
Issue: Low yield of acylated product.
| Possible Cause | Troubleshooting Steps |
| Steric hindrance | - The hydroxyl groups of this compound may be sterically hindered. Consider using a more reactive acylating agent or a catalyst to facilitate the reaction. |
| Side reactions | - Traditional Friedel-Crafts acylation can lead to mixtures of C- and O-acylated products.[13] Protecting the hydroxyl groups with silyl ethers before C-acylation can be a useful strategy.[13] |
| Poor solubility | - Optimize the solvent system to ensure both this compound and the acylating agent are soluble. |
Issue: Difficulty in achieving selective acylation.
| Possible Cause | Troubleshooting Steps |
| Multiple reactive sites | - Enzymatic acylation using lipases can offer high regioselectivity.[14] - Selective protection of more reactive hydroxyl groups can be employed. - The use of specific reagents and catalysts can favor acylation of phenolic hydroxyls over alcoholic ones.[15] |
| Flavonoid | Acyl Donor | Catalyst/Method | Solvent | Temperature (°C) | Conversion (%) | Reference |
| Rutin, Naringin | Fatty acids (C8, C10, C12) | Immobilized Candida antarctica lipase | tert-butanol | - | 50-60 | Adapted from[16] |
| Hesperidin | Decanoic acid | Candida antarctica lipase B | Various organic solvents | - | 55 | [14] |
| Phenols | Aldehydes | Cationic ruthenium hydride complex | - | - | - | [14] |
-
Dissolve this compound and the acyl donor (e.g., a vinyl ester) in a suitable organic solvent (e.g., tert-butanol).
-
Add an immobilized lipase (e.g., Candida antarctica lipase B).
-
Incubate the mixture at a controlled temperature with shaking.
-
Monitor the reaction progress by HPLC.
-
Once the desired conversion is reached, filter off the enzyme.
-
Evaporate the solvent and purify the product by chromatography.
Caption: General workflow for enzymatic acylation of this compound.
Glycosylation
Glycosylation attaches a sugar moiety to the this compound structure, often to improve water solubility and bioavailability.
Issue: Low glycosylation yield.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of glycosyl donor | - Ensure anhydrous reaction conditions as some glycosyl donors are sensitive to moisture.[17][18] The use of molecular sieves can be beneficial.[17][18] |
| Poor reactivity of this compound | - The reactivity of the hydroxyl groups can be influenced by their acidity and steric environment. Optimization of the catalyst and reaction conditions is crucial. |
| Secondary hydrolysis of the product | - In enzyme-catalyzed reactions, the product can be a substrate for hydrolysis. Monitor the reaction over time to determine the optimal endpoint to maximize yield.[19] |
Issue: Lack of regioselectivity.
| Possible Cause | Troubleshooting Steps |
| Multiple hydroxyl groups | - The 5-OH group is generally not glycosylated due to hydrogen bonding with the carbonyl group, so it often does not require protection.[17][18] - Selective protection of other hydroxyl groups is a common strategy to direct glycosylation to a specific site. - Enzymatic glycosylation using glycosyltransferases can provide high regioselectivity. |
| Flavonoid Type | Glycosyl Donor | Method | Yield (%) | Notes | Reference |
| Flavanones, Chalcones, Flavonols | Acetobromo-α-D-glucose | Phase-transfer catalysis | 30-70 | Yield depends on the flavonoid structure. | Adapted from[17] |
| Flavonols | Various glycosyl donors | Koenigs-Knorr reaction | 40-95 | Yield can be improved with less alkaline agents like K₂CO₃. | Adapted from[17] |
| Various | Microbial biotransformation | Various microorganisms | Variable | Often highly regioselective. | [1] |
-
Selectively protect the desired hydroxyl groups of this compound if necessary.
-
Dissolve the protected this compound in an anhydrous solvent (e.g., acetone or dichloromethane).
-
Add a glycosyl donor (e.g., acetobromo-α-D-glucose) and a promoter (e.g., silver carbonate or a mercury salt).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
After the reaction is complete, filter the mixture and evaporate the solvent.
-
Deprotect the hydroxyl groups on the sugar and the flavonoid backbone.
-
Purify the final product using column chromatography or preparative HPLC.
Caption: General workflow for chemical glycosylation of this compound.
References
- 1. pjmonline.org [pjmonline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. air.unimi.it [air.unimi.it]
- 9. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 14. Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Flavan-3-ol - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 18. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Properties of Cyanomaclurin and Artocarpin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of two naturally occurring flavonoids, cyanomaclurin and artocarpin. Both compounds, often isolated from plants of the Artocarpus genus, have garnered interest for their potential as antimicrobial agents. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key assays and a visual representation of their relative efficacy.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of this compound and artocarpin has been evaluated against a variety of bacterial strains, primarily through the determination of their Minimum Inhibitory Concentrations (MIC). The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antibacterial potency.
The available data, summarized in the table below, consistently demonstrates that artocarpin possesses a significantly stronger and broader spectrum of antibacterial activity compared to this compound.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Artocarpin | Streptococcus pyogenes | 1.9 | [1][2] |
| Staphylococcus epidermidis | 1.9 | [1][2] | |
| Streptococcus mutans | 1.95 | [3][4] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | [5] | |
| Escherichia coli | 62.5 | [5] | |
| Pseudomonas aeruginosa | 250 | [5] | |
| This compound | Streptococcus pyogenes | 15.6 | [1][2] |
| Staphylococcus epidermidis | 15.6 | [1][2] |
Note: MIC values can vary slightly between studies due to minor differences in experimental conditions.
Synergistic Potential
Interestingly, while artocarpin exhibits potent standalone activity, studies have also explored its synergistic effects when combined with this compound. Research has shown that a combination of the two compounds can lead to an enhanced antibacterial effect against certain bacteria, with no antagonistic interactions observed.[1][2] This suggests a potential for combination therapies to combat bacterial infections and potentially mitigate the development of resistance.
Experimental Protocols
The data presented in this guide is primarily derived from two standard antibacterial susceptibility testing methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay for qualitative assessment of antibacterial activity.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solutions: The test compounds (this compound and artocarpin) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a liquid growth medium, typically Mueller-Hinton Broth (MHB). This creates a concentration gradient of the test compound across the wells.
-
Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth to a specific turbidity, which is standardized to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The standardized inoculum is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
Controls: Appropriate controls are included in each assay:
-
Growth Control: Wells containing only the growth medium and the bacterial inoculum to ensure the bacteria are viable.
-
Sterility Control: Wells containing only the growth medium to check for contamination.
-
Positive Control: A known antibiotic is often included as a reference.
-
-
Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism, typically at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method used to determine the susceptibility of bacteria to specific antimicrobial agents.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described in the broth microdilution method.
-
Lawn Culture: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate, creating a "lawn" of bacteria.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compounds (this compound and artocarpin) are placed on the surface of the agar.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the bacteria are susceptible to the agent, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the bacteria to the antimicrobial agent.
Comparative Efficacy and Synergism
The following diagram illustrates the comparative antibacterial activity of this compound and artocarpin and their synergistic interaction.
Caption: Comparative antibacterial activity of artocarpin and this compound.
References
- 1. ejournal.upnvj.ac.id [ejournal.upnvj.ac.id]
- 2. SYNERGISTIC EFFECT OF COMBINATION BETWEEN this compound AND ARTOCARPIN FROM ARTOCARPUS HETEROPHYLLUS HEARTWOODS AGAINSTS STREPTOCOCCUS PYOGENES AND STAPHYLOCOCCUS EPIDERMIDIS | Journal of Research in Pharmacy and Pharmaceutical Sciences [ejournal.upnvj.ac.id]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of artocarpin on antibacterial activity of some antibiotics against methicillin-resistant Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cyanomaclurin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cyanomaclurin, a flavonoid isolated from Artocarpus heterophyllus (jackfruit) heartwood, and its potential mechanism of action as an anticancer agent. By summarizing available experimental data, detailing relevant protocols, and comparing it with alternative therapies, this document serves as a resource for researchers investigating novel therapeutic compounds.
Unraveling the Anticancer Potential of this compound
This compound, a flavonoid compound, has demonstrated promising biological activities, including anti-tumor promoting effects.[1] The proposed mechanism of action for this compound and related flavonoids in an oncological context centers on two key areas: the induction of apoptosis through mitochondrial dysfunction and the modulation of critical cell signaling pathways, primarily the PI3K/Akt and MAPK pathways.
Flavonoids have been observed to potentiate the effects of conventional chemotherapy agents like cisplatin. This synergistic relationship is thought to arise from the ability of these compounds to increase oxidative stress within cancer cells, leading to a collapse of the mitochondrial membrane potential and subsequent activation of the apoptotic cascade.
Comparative Analysis of Anticancer Activity
While specific cytotoxic data for this compound is limited, studies on flavonoids from Artocarpus heterophyllus provide valuable insights into their potential efficacy. The following table summarizes the anti-tumor promoting activity of a flavonoid mixture containing this compound and compares it with the activity of other flavonoids and standard chemotherapeutic agents.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Flavonoid mixture from A. heterophyllus (including this compound) | - | 259-296 molar ratio / 32 pmol TPA | [1] |
| Cudraflavone B | HL60, A549, SK-BR-3 | Comparable to or better than cisplatin | [1] |
| Artocarpin | HL60, A549 | Comparable to or better than cisplatin | [1] |
| Ethanolic extract of A. heterophyllus leaves | WiDr (colon cancer) | 740.43 µg/mL | [2] |
Alternative Therapeutic Strategies
The proposed modulation of the PI3K/Akt and MAPK signaling pathways by this compound positions it among a class of targeted therapies. A comparison with established inhibitors of these pathways is crucial for understanding its potential clinical relevance.
| Therapeutic Agent | Target Pathway | Mechanism of Action | Known Side Effects |
| This compound (proposed) | PI3K/Akt, MAPK | Modulation of kinase activity, induction of apoptosis | To be determined |
| Idelalisib | PI3Kδ | Selective inhibition of the p110δ isoform of PI3K | Diarrhea, colitis, pneumonitis, hepatotoxicity |
| Trametinib | MEK1/MEK2 (MAPK pathway) | Inhibition of MEK kinases, preventing phosphorylation of ERK | Rash, diarrhea, fatigue, lymphedema |
| Everolimus | mTOR (downstream of PI3K/Akt) | Inhibition of the mTORC1 complex | Stomatitis, rash, fatigue, diarrhea, infections |
Experimental Protocols for Mechanism Validation
To rigorously validate the proposed mechanism of action of this compound, a series of key experiments are required. Detailed protocols for these assays are provided below.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine if this compound induces mitochondrial dysfunction by measuring the change in mitochondrial membrane potential.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: After treatment, remove the medium and incubate the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRE, according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of ΔΨm.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, ERK, p38).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Mechanism of Action
To further elucidate the proposed mechanism of this compound, the following diagrams illustrate the key signaling pathways and the experimental workflow for their validation.
Caption: Proposed signaling pathways modulated by this compound.
Caption: Experimental workflow for validating the mechanism of action.
References
comparison of different analytical techniques for cyanomaclurin
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of bioactive compounds are paramount. Cyanomaclurin, a flavonoid found in plants such as Artocarpus heterophyllus, has garnered interest for its potential pharmacological activities, including antibacterial properties.[1][2] This guide provides an objective comparison of various analytical techniques for the analysis of this compound, complete with supporting data and detailed experimental protocols.
Data Presentation: A Comparative Overview
The selection of an analytical technique for this compound analysis depends on the specific research goals, such as quantification, structural elucidation, or preliminary screening. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectroscopy | NMR Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification | Preliminary Quantification | Structure Elucidation |
| Specificity | Moderate to High | Very High | Low | Very High |
| Sensitivity | ng range | pg to fg range | µg to mg range | mg range |
| Linearity (R²)¹ | > 0.999 | > 0.99 | > 0.98 | Not Applicable |
| Limit of Detection (LOD)¹ | ~0.04-0.2 µg/mL | ~0.1 ng/g | Concentration Dependent | Not typically used for trace detection |
| Limit of Quantification (LOQ)¹ | ~0.2-0.4 µg/mL | ~0.5 ng/g | Concentration Dependent | Not typically used for quantification |
| Recovery (%)¹ | 98-104 | 85-115 | Not Applicable | Not Applicable |
| Sample Throughput | High | High | Very High | Low |
| Cost (Instrument) | Moderate | High | Low | Very High |
| Cost (Per Sample) | Low | Moderate | Very Low | High |
¹ Quantitative data for HPLC-DAD are based on a validated method for co-occurring flavonoids from Artocarpus heterophyllus, as a proxy for this compound.[3] LC-MS/MS data are typical values for the analysis of cyanotoxins and other flavonoids.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is well-suited for the routine quantification of this compound in plant extracts. The following protocol is adapted from a validated method for flavonoids from Artocarpus heterophyllus.[3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
Chromatographic Conditions:
-
Column: TSK-gel ODS-80Tm column (5 µm, 4.6 × 150 mm) or equivalent C18 column.[3]
-
Mobile Phase: Gradient elution with Methanol (A) and Water (B).
-
0-8 min: 60% A, 40% B
-
8-27 min: 80% A, 20% B
-
27-35 min: 60% A, 40% B[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 285 nm.[3]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Perform a solvent extraction of the dried plant material (e.g., heartwood of Artocarpus heterophyllus) with a suitable solvent like ethyl acetate.[1]
-
Evaporate the solvent to obtain the crude extract.
-
Dissolve a known amount of the extract in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and confirmation of this compound in complex matrices.
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for flavonoids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard. For this compound (C15H12O6, MW: 288.25), the precursor ion [M-H]⁻ would be at m/z 287.05. Product ions would be determined from fragmentation experiments.
Sample Preparation:
-
Similar to HPLC-DAD, but may require a solid-phase extraction (SPE) clean-up step for complex matrices to minimize matrix effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and cost-effective technique for the preliminary quantification of total flavonoid content or for samples where this compound is the major component.
Instrumentation:
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or ethanol).
-
Scan the standard solution across a wavelength range of 200-600 nm to determine the wavelength of maximum absorbance (λmax). Flavonoids typically exhibit two major absorption bands in the UV-Vis region.[7]
-
Prepare a series of standard solutions of different concentrations to create a calibration curve by plotting absorbance at λmax versus concentration.
-
Prepare the sample extract in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample at λmax and determine the concentration from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., acetone-d6, methanol-d4, or DMSO-d6).[8]
-
Transfer the solution to a 5 mm NMR tube.
Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity between atoms and assemble the final structure.
¹³C NMR Data for this compound:
-
The following ¹³C NMR chemical shifts have been reported for this compound in Acetone-D6.[8]
| Atom | Chemical Shift (ppm) |
| C1 | 158.2 |
| C2 | 96.2 |
| C3 | 158.8 |
| C4 | 102.1 |
| C4a | 155.6 |
| C5 | 107.8 |
| C6 | 129.9 |
| C7 | 115.3 |
| C8 | 121.2 |
| C8a | 115.8 |
| C9 | 145.8 |
| C10 | 145.2 |
| C10a | 42.1 |
| C11 | 82.7 |
| C11a | 37.5 |
Mandatory Visualization
The following diagrams illustrate a typical workflow for the analysis of this compound and a hypothetical signaling pathway that could be influenced by its antibacterial activity.
References
- 1. Antibacterial assay-guided isolation of active compounds from Artocarpus heterophyllus heartwoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Analysis of Cyanomaclurin from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following table summarizes the currently available quantitative data for cyanomaclurin from Artocarpus heterophyllus and Cudrania tricuspidata. It is important to note that specific yield percentages and a broad range of biological activity data for isolated this compound are not extensively reported in the available scientific literature. The data presented here is based on existing studies, and the absence of a value indicates that the data was not found during the literature review.
| Parameter | Artocarpus heterophyllus (Heartwood) | Cudrania tricuspidata (Root Bark) | Reference Standard/Control |
| Yield of this compound | Not explicitly quantified in reviewed studies. Isolated as one of several flavonoids. | Not explicitly quantified in reviewed studies. | - |
| Purity | Achieved through chromatographic methods. | Achieved through chromatographic methods. | >95% (typical for purified compounds) |
| Biological Activity (IC50 Values) | |||
| Antioxidant (DPPH Assay) | Data not available for isolated this compound. | Data not available for isolated this compound. | Ascorbic Acid / Trolox (IC50 varies) |
| Antioxidant (ABTS Assay) | Data not available for isolated this compound. | Data not available for isolated this compound. | Ascorbic Acid / Trolox (IC50 varies) |
| Anti-inflammatory (COX-2 Inhibition) | Data not available for isolated this compound. | Data not available for isolated this compound. | Celecoxib / Indomethacin (IC50 varies) |
| Anti-inflammatory (5-LOX Inhibition) | Data not available for isolated this compound. | Data not available for isolated this compound. | Zileuton (IC50 ≈ 0.5 µM)[1] |
| Enzyme Inhibition (Tyrosinase) | < 50 µM[2] | Data not available. | Kojic Acid (IC50 ≈ 71.6 µM)[2] |
| Enzyme Inhibition (α-Glucosidase) | Data not available for isolated this compound. | Data not available for isolated this compound. | Acarbose (IC50 varies) |
Note: The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized methodologies based on common practices for flavonoid research.
Protocol 1: Isolation and Purification of this compound
This protocol describes a general procedure for the isolation and purification of this compound from plant material, such as the heartwood of Artocarpus heterophyllus.
1. Extraction:
- Air-dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent such as methanol. This compound is typically found in the more polar extracts.[3]
2. Column Chromatography:
- The crude extract rich in flavonoids is subjected to column chromatography over silica gel.
- The column is eluted with a gradient solvent system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and/or methanol).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
3. Further Purification:
- Fractions containing this compound are pooled and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Protocol 2: Antioxidant Activity Assessment (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant potential of a compound.
1. Preparation of Reagents:
- Prepare a stock solution of DPPH in methanol.
- Prepare a series of dilutions of the purified this compound in methanol.
2. Assay Procedure:
- To a solution of DPPH in methanol, add the this compound solution.
- The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
3. Calculation:
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
- The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Protocol 3: Anti-inflammatory Activity Assessment (COX-2 Inhibition Assay)
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
1. Assay Principle:
- The assay measures the peroxidase activity of COX-2, where the enzyme catalyzes the reaction between arachidonic acid and a probe, resulting in a colorimetric or fluorometric signal.
2. Procedure:
- The purified this compound is pre-incubated with the COX-2 enzyme.
- Arachidonic acid (the substrate) and a detection probe are added to initiate the reaction.
- The signal is measured over time using a plate reader.
3. Calculation:
- The rate of the reaction is calculated, and the percentage of inhibition by this compound is determined relative to a control without the inhibitor.
- The IC50 value is calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many natural compounds exert their anti-inflammatory effects by modulating this pathway. While direct evidence for this compound's effect on this pathway is limited, extracts from Cudrania tricuspidata containing various flavonoids have been shown to inhibit NF-κB activation.[4] The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway.
Experimental Workflow for Comparative Study
The following diagram outlines a logical workflow for a comprehensive comparative study of this compound from different plant sources.
References
Lack of Specific Research on Cyanomaclurin Analogs Hinders Direct Comparative Analysis
However, cyanomaclurin is structurally related to flavonoids, a well-studied class of natural products. By examining the extensive research on flavonoid SAR, we can infer the potential strategies and methodologies that would be applied to this compound analogs. This guide will, therefore, provide a generalized framework for the SAR studies of flavonoid-like compounds, which would be applicable to future research on this compound derivatives.
General Principles of Structure-Activity Relationship Studies for Flavonoid Analogs
Structure-activity relationship studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For flavonoids, these studies typically involve synthesizing a series of analogs with systematic modifications to their chemical structure and evaluating how these changes affect a specific biological activity, such as anticancer or anti-inflammatory effects.[1]
Key structural features of flavonoids that are often modified include:
-
The number and position of hydroxyl (-OH) groups.
-
The presence of methoxy (-OCH3), prenyl, or other lipophilic groups.[1]
-
The saturation level of the C-ring.
-
The substitution pattern on the B-ring.
The biological activity is often quantified using metrics like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 or EC50 value indicates a higher potency.
Hypothetical Data Summary for this compound Analog SAR
While no specific data exists for this compound analogs, a typical data table from an SAR study would resemble the following hypothetical example. This table illustrates how structural modifications could be correlated with biological activity.
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | IC50 (µM) against Target X |
| This compound | -OH | -OH | -H | [Hypothetical Value] |
| Analog 1 | -OCH3 | -OH | -H | [Hypothetical Value] |
| Analog 2 | -OH | -OCH3 | -H | [Hypothetical Value] |
| Analog 3 | -OH | -OH | -Br | [Hypothetical Value] |
| Analog 4 | -F | -OH | -H | [Hypothetical Value] |
This table is for illustrative purposes only and does not represent actual experimental data.
Generalized Experimental Protocols
The following are generalized experimental protocols that would typically be employed in the SAR-guided discovery of biologically active flavonoid analogs.
Synthesis of Analogs
The synthesis of analogs of a natural product like this compound would involve multi-step organic synthesis. The specific reactions would depend on the desired structural modifications. For instance, methylation of hydroxyl groups can be achieved using reagents like dimethyl sulfate, while the introduction of halogen atoms can be performed via electrophilic aromatic substitution reactions. The successful synthesis and purification of each analog would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Biological Activity Assays
A variety of in vitro assays would be used to determine the biological activity of the synthesized analogs. For example, to assess anticancer activity, the following assay is commonly used:
MTT Assay for Cytotoxicity:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells metabolize MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
Diagrams created using Graphviz can help visualize the key aspects of SAR studies.
Caption: General flavonoid scaffold with key positions for chemical modification in SAR studies.
Caption: A typical workflow for a natural product-based drug discovery and SAR study.
Conclusion
While specific structure-activity relationship studies on this compound analogs are not currently available in the public domain, the well-established principles of flavonoid SAR provide a strong framework for future investigations. The general approach involves the systematic synthesis of analogs with modifications at key positions and the subsequent evaluation of their biological activities through in vitro assays. This iterative process allows researchers to understand the relationship between chemical structure and biological function, ultimately leading to the identification of more potent and selective compounds. The lack of data on this compound analogs highlights a potential opportunity for new research in the field of natural product-based drug discovery.
References
A Comparative Guide to the Efficacy of Cyanomaclurin and Standard Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer efficacy of cyanomaclurin, a flavonoid found in Artocarpus heterophyllus (jackfruit), against standard therapeutic inhibitors. Due to the limited availability of public data on the isolated compound this compound, this guide utilizes cytotoxicity data from extracts of Artocarpus heterophyllus as a proxy to benchmark its potential efficacy. This comparison focuses on the inhibitory effects on cancer cell proliferation, with a particular emphasis on pathways commonly modulated by flavonoids, such as the PI3K/Akt signaling cascade.
Data Presentation: Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Artocarpus heterophyllus extracts against various cancer cell lines. For a comparative perspective, IC50 values for a standard, well-characterized PI3K inhibitor, Buparlisib (BKM120), are also presented. The PI3K/Akt pathway is a critical regulator of cell growth and survival and is a known target for many flavonoids.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Citation(s) |
| Artocarpus heterophyllus Methanolic Extract | A549 | Lung Carcinoma | 35.26 | - | [1][2][3] |
| Artocarpus heterophyllus Hot Water Extract | MCF-7 | Breast Cancer | 0.13 | - | [4] |
| Artocarpus heterophyllus Macerated Water Extract | HepG2 | Liver Cancer | 6.19 | - | [4] |
| Buparlisib (BKM120) (Standard PI3K Inhibitor) | A549 | Lung Carcinoma | - | ~5.0 | |
| Buparlisib (BKM120) (Standard PI3K Inhibitor) | MCF-7 | Breast Cancer | - | ~0.5 | |
| Buparlisib (BKM120) (Standard PI3K Inhibitor) | HepG2 | Liver Cancer | - | ~1.0 |
¹ IC50 values for extracts are reported in µg/mL as the exact molar concentration of the active compounds is not determined. IC50 values for Buparlisib are reported in µM for the pure compound.
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds like this compound and standard inhibitors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
2. Compound Preparation and Treatment:
- A stock solution of the test compound (e.g., this compound or a standard inhibitor) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial dilutions of the stock solution are made in the culture medium to achieve a range of final concentrations.
- The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. A control group with vehicle (DMSO) only is also included.
3. Incubation:
- The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
4. MTT Assay:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.
5. Formazan Solubilization and Data Acquisition:
- The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
References
Safety Operating Guide
Navigating the Disposal of Cyanomaclurin: A Procedural Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with official disposal guidelines for Cyanomaclurin is not publicly available. This compound is a research material, and like many novel or uncharacterized substances, it must be handled with the assumption of potential hazards until a formal hazard assessment is complete. The following procedures are based on established best practices for the disposal of research-grade chemicals, particularly natural products like flavonoids, where toxicity is not fully known.
For researchers, scientists, and drug development professionals, the guiding principle for disposing of a novel compound like this compound is to prevent environmental release and ensure personnel safety. All chemical waste disposal must comply with local, state, and federal regulations.[1] The primary responsibility for proper waste management lies with the individual or laboratory generating the waste.
Immediate Action: Essential Safety and Consultation
The crucial first step is to contact your institution's Environmental Health and Safety (EHS) department. EHS professionals are trained to assess and manage unknown chemical waste and are knowledgeable about regulatory requirements. Provide them with all available information on this compound, including its origin as a flavonoid plant extract, any known biological properties, and the solvents or reagents it has been in contact with.
Step-by-Step Disposal Protocol for Uncharacterized Research Compounds
In the absence of a specific SDS, a conservative approach to waste management is mandatory. Treat the substance as hazardous until proven otherwise.
Waste Identification and Hazard Assessment
-
Assume Hazard: Treat this compound in its pure form, as well as any solutions or contaminated materials, as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless instructed to do so by EHS. Keep it segregated from incompatible materials to prevent dangerous reactions.[1][2] Aqueous waste should be collected separately from organic solvent waste.[3]
Waste Collection and Container Management
-
Container Selection: Use a chemically compatible container for waste collection. The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof closure.[1]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must include:
-
The name "this compound"
-
The estimated concentration and quantity
-
Any solvents or other chemicals mixed with the this compound
-
The date when waste accumulation began
-
Appropriate hazard warnings (e.g., "Caution: Unknown Toxicity")
-
-
Storage: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[3] Utilize secondary containment, such as a tray or bucket, to contain potential spills.[2][3]
Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, absorbent paper, and pipette tips contaminated with this compound should be collected in a designated, sealed container or bag labeled as hazardous waste.
-
Sharps: Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: An empty container that held pure this compound should be treated as hazardous waste. If the container held an "acute" hazardous waste, it must be triple-rinsed with a suitable solvent.[2] The rinsate (the rinsing solvent) must be collected and disposed of as hazardous waste.[2][3] After rinsing, deface the original label and dispose of the container as instructed by your EHS department.[2]
Final Disposal
-
Do Not Use Drains or Regular Trash: Never dispose of this compound or its solutions down the drain or in the regular trash.[2][4] Most organic compounds are considered hazardous and are prohibited from sewer or landfill disposal.[5]
-
EHS Pickup: Arrange for the collection of the hazardous waste container through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
Quantitative Guidelines for Laboratory Waste Procedures
The following table summarizes general quantitative guidelines relevant to the disposal procedures described.
| Parameter | Guideline | Source |
| Aqueous Waste pH Range for Sewer Disposal | pH must be adjusted to between 5.0 and 9.0 (or as specified by local regulations) before drain disposal is considered for approved non-hazardous liquids. | [6] |
| Container Rinsing Volume | Each rinse should be performed with a solvent amount equal to approximately 5-10% of the container's volume. | [2] |
| Satellite Accumulation Limit (Federal) | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation. | [3] |
| Maximum Storage Time (Academic Labs) | EPA Subpart K regulations suggest a maximum storage time of six months within an academic facility. | [1] |
Experimental Protocols
No experimental protocols for the disposal of this compound were found. The recommended procedure is based on standard hazardous waste management principles. For handling and disposal, the primary protocol is administrative: Consult, Characterize, Contain, and Collect.
-
Consult: Contact your institution's EHS department.
-
Characterize: Label waste with all known components.
-
Contain: Use appropriate, sealed, and secondary-contained vessels.
-
Collect: Arrange for formal pickup by trained EHS personnel.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Comprehensive Safety and Handling Protocol: Cyanomaclurin
Disclaimer: The chemical name "Cyanomaclurin" does not correspond to a widely recognized or standard chemical compound. The following safety and handling guidelines are based on the assumed properties of a hypothetical substance derived from its name: a moderately toxic, powdered organic compound, likely a flavonoid or polyphenol structure containing a nitrile (cyano) group. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they handle.
This guide provides essential, immediate safety and logistical information for the handling of a compound with these assumed characteristics, including operational procedures and waste disposal plans.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the assumed presence of a cyano group and its nature as a fine powder, this compound should be handled with care to prevent inhalation, ingestion, and skin contact. The primary hazards are anticipated to be respiratory irritation, skin irritation, and potential systemic toxicity associated with organic nitriles.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Reason |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against skin contact and incidental splashes. Double-gloving is recommended for extended handling. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and potential splashes. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or use in a certified chemical fume hood | Essential for preventing inhalation of fine powder, especially during weighing or transfer operations. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from initial preparation to use in an experimental setting.
2.1. Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood.
-
Surface Preparation: Before starting, decontaminate the work surface. Lay down a disposable, absorbent bench liner to contain any potential spills.
-
Don PPE: Put on all required PPE as specified in Table 1.
-
Weighing:
-
Use an analytical balance inside the fume hood.
-
Employ a "weighing by difference" method to minimize powder dispersal.
-
Tare the container with the substance on the balance.
-
Carefully remove the desired amount of powder using a clean spatula.
-
Close the primary container immediately after dispensing.
-
Record the final weight.
-
2.2. Solubilization and Use
-
Solvent Addition: Add the solvent to the weighed this compound powder slowly and carefully to avoid splashing.
-
Mixing: Use a vortex mixer or magnetic stirrer to ensure the compound is fully dissolved. Keep the container capped during mixing.
-
Transfer: If transferring the solution, use appropriate pipettes or cannulas to minimize aerosol generation.
2.3. Post-Handling and Cleanup
-
Decontamination: Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., 70% ethanol) and then clean with soap and water.
-
Surface Cleaning: Carefully fold the disposable bench liner inward, enclosing any contamination, and place it in the designated solid waste container. Wipe down the work surface in the fume hood.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, then eye and respiratory protection. Wash hands thoroughly with soap and water immediately after.
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Container | Procedure |
| Solid this compound Waste | Labeled, sealed container for "Solid Organic Chemical Waste" | Includes excess powder, contaminated weigh boats, and bench liners. |
| Liquid this compound Waste | Labeled, sealed container for "Non-Halogenated Organic Solvent Waste" (or as appropriate for the solvent used) | Includes unused solutions and solvent rinses from cleaning. |
| Contaminated Sharps | Puncture-proof sharps container | Includes needles or other sharps that have come into contact with this compound. |
| Contaminated PPE | Labeled, sealed bag for "Solid Chemical Waste" | Includes used gloves, disposable lab coats, and other contaminated disposables. |
Emergency Procedures
Table 3: Emergency Response
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills (powder), gently cover with an absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures. |
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
